4,5,6,7-Tetrahydro-1H-indazole
説明
Structure
3D Structure
特性
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-4-7-6(3-1)5-8-9-7/h5H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSQTWDUCDSZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177615 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305-79-5 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2305-79-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5,6,7-TETRAHYDRO-1H-INDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMK7V56VG7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 4,5,6,7-tetrahydro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5,6,7-tetrahydro-1H-indazole is a bicyclic heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its derivatives have shown significant potential in the development of novel therapeutics, particularly in oncology and infectious diseases, by interacting with key biological targets. A thorough understanding of its core physicochemical properties is fundamental for optimizing solubility, designing effective drug delivery systems, and predicting its behavior in biological environments. This guide provides a detailed overview of the known physicochemical characteristics of this compound, outlines standard experimental protocols for their determination, and visualizes its relevance in key signaling pathways.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. For this compound, these properties are influenced by the fusion of a non-polar cyclohexane ring and a polar pyrazole ring, which contains both a hydrogen bond donor (N-H) and acceptor (=N-).
Quantitative Data Summary
The available quantitative data for this compound are summarized in the table below. It is important to note that while experimental values for properties like melting and boiling points are well-documented, others such as pKa and logP are often computationally predicted for the core molecule, with experimental data available for closely related analogs.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | [1][2] |
| Molecular Weight | 122.17 g/mol | [1][2] |
| Melting Point | 80-84 °C | [1] |
| Boiling Point | 140-142 °C (at 2 mmHg) | [1] |
| XlogP3 (Predicted) | 1.4 | [2][3] |
| pKa (Estimated) | See Section 1.2.2 | |
| Solubility | See Section 1.2.3 | |
| CAS Number | 2305-79-5 | [1][2] |
| SMILES | C1CCC2=C(C1)C=NN2 | [1][2] |
| InChIKey | GDSQTWDUCDSZEY-UHFFFAOYSA-N | [2] |
Discussion of Key Parameters
1.2.1. Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible organic (typically n-octanol) and aqueous phase. It is a crucial indicator of a drug's ability to cross cell membranes. The predicted XlogP value of 1.4 for this compound suggests a moderate level of lipophilicity.[2][3] This balance is advantageous, as it is often associated with good oral absorption and cell permeability. For comparison, a carboxylic acid derivative of this scaffold has a computationally derived LogP of 0.5992, indicating that substitution can significantly modulate this property.[4]
1.2.2. Acidity and Basicity (pKa)
1.2.3. Solubility
Aqueous solubility is a critical factor for drug administration and absorption. No specific quantitative solubility data for this compound has been found. However, its structure suggests it would have limited solubility in water. The non-polar cyclohexane portion reduces aqueous solubility, while the polar pyrazole ring, capable of hydrogen bonding, enhances it.[7] Its solubility is expected to be higher in organic solvents, particularly polar organic solvents that can interact with the pyrazole moiety.[8][9] For drug development, formulation strategies such as salt formation or the use of co-solvents may be necessary to improve its aqueous solubility.
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties requires standardized experimental protocols. Below are detailed methodologies for the key experiments cited.
General Experimental Workflow
The process of characterizing a novel compound involves a logical sequence of experiments to determine its fundamental properties.
Caption: Workflow for the physicochemical characterization of a new chemical entity.
Melting Point Determination
-
Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure substance, this occurs over a narrow range.
-
Methodology (Capillary Method):
-
A small, dry sample of the compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus, which contains a heating block or oil bath and a thermometer or digital temperature sensor.
-
The sample is heated slowly (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.
-
Aqueous Solubility Determination
-
Principle: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves creating a saturated solution of the compound and measuring its concentration after equilibrium is reached.
-
Methodology (Shake-Flask):
-
An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
The mixture is agitated (e.g., on a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to stand to let undissolved solids settle.
-
The supernatant is carefully removed and filtered (using a filter that does not bind the compound) or centrifuged to remove any remaining solid particles.
-
The concentration of the compound in the clear, saturated solution is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Partition Coefficient (logP) Determination
-
Principle: This method measures the distribution of a compound between n-octanol (simulating a lipid bilayer) and water.
-
Methodology (Shake-Flask):
-
n-Octanol and an aqueous buffer (pH 7.4) are pre-saturated with each other by mixing them and allowing the phases to separate.
-
A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
A known volume of this solution is mixed with a known volume of the other pre-saturated phase in a sealed vial.
-
The mixture is vigorously shaken for a set period and then left to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
Aliquots are carefully taken from both the n-octanol and the aqueous layers.
-
The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV, LC-MS).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
pKa Determination
-
Principle: Potentiometric titration is a common method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added.
-
Methodology (Potentiometric Titration):
-
A precise amount of the compound is dissolved in a suitable solvent (often a water-co-solvent mixture if aqueous solubility is low).
-
A calibrated pH electrode is placed in the solution.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.
-
Biological Context and Relevant Signaling Pathways
Derivatives of the this compound scaffold are being actively investigated for their therapeutic potential. They have been shown to inhibit several key proteins involved in cancer progression and bacterial replication.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many human cancers. Certain 3-amino-1H-indazole derivatives have been identified as potent inhibitors of this pathway, demonstrating broad-spectrum antiproliferative activity against various cancer cell lines.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by indazole derivatives.
Modulation of the p53/MDM2 Pathway
The p53 tumor suppressor protein is a "guardian of the genome" that can induce cell cycle arrest and apoptosis in response to cellular stress. MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for degradation. Some 1H-indazole-3-amine derivatives can interfere with the p53-MDM2 interaction, leading to p53 stabilization, cell cycle arrest, and induction of apoptosis in cancer cells.[10]
Caption: Modulation of the p53-MDM2 feedback loop by indazole derivatives.
Inhibition of Bacterial DNA Gyrase
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. It is a well-established target for antibacterial drugs. Some indazole-based compounds have been shown to inhibit DNA gyrase, leading to a halt in bacterial DNA synthesis and cell death, making them promising candidates for new antibacterial agents.
Caption: Mechanism of DNA gyrase inhibition by indazole-based compounds.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H10N2) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. Indazole - Wikipedia [en.wikipedia.org]
- 6. caribjscitech.com [caribjscitech.com]
- 7. Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound-3-carbonitrile (C8H9N3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide on the Structure Elucidation of 4,5,6,7-tetrahydro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 4,5,6,7-tetrahydro-1H-indazole, a significant heterocyclic scaffold in medicinal chemistry. This document details the key spectroscopic and analytical techniques employed to confirm its molecular structure, presenting quantitative data in structured tables and outlining detailed experimental protocols.
Chemical Structure and Properties
This compound is a bicyclic compound with the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol .[1][2] It consists of a pyrazole ring fused to a cyclohexane ring. The "1H" designation indicates that the hydrogen atom is located on the first nitrogen atom of the pyrazole ring.
Spectroscopic Data for Structure Confirmation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| NH | Broad singlet | Broad s |
| CH (pyrazole ring) | ~7.0-7.5 | s |
| CH₂ (adjacent to pyrazole) | ~2.5-2.8 | m |
| CH₂ (cyclohexane ring) | ~1.7-1.9 | m |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C (pyrazole, C=N) | ~135-145 |
| CH (pyrazole) | ~120-130 |
| C (bridgehead) | ~110-120 |
| CH₂ (adjacent to pyrazole) | ~20-30 |
| CH₂ (cyclohexane ring) | ~20-25 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electron Ionization (EI) is a common technique used for this purpose.[6]
Table 3: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 122 | Molecular ion [M]⁺ |
| 121 | [M-H]⁺ |
| 95 | Loss of N₂H |
| 94 | Loss of N₂H₂ |
| 39 | Small hydrocarbon fragment |
X-ray Crystallography
As of the latest literature search, a definitive single-crystal X-ray structure for the parent compound, this compound, has not been reported. However, the crystal structures of several of its derivatives have been extensively studied, providing insights into the geometry and conformation of the tetrahydroindazole core.[7]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline the methodologies for the key analytical techniques used in the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
The chemical shifts are referenced to the solvent peak.
-
Mass Spectrometry (MS)
A general protocol for obtaining an electron ionization mass spectrum is as follows:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV) to generate the molecular ion and fragment ions.[6]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Visualizations
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound.
References
- 1. This compound | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 4. japsonline.com [japsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. uni-saarland.de [uni-saarland.de]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 4,5,6,7-Tetrahydro-1H-Indazole Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the annular tautomerism in 4,5,6,7-tetrahydro-1H-indazole derivatives, a crucial aspect influencing their physicochemical properties, reactivity, and biological activity. The indazole core, a fusion of benzene and pyrazole rings, is a prominent scaffold in medicinal chemistry.[1] Its derivatives, including the saturated ring analogs, are explored for various therapeutic applications, such as inhibitors of human dihydroorotate dehydrogenase (DHODH) in cancer therapy.[2] Understanding the tautomeric equilibrium between the 1H- and 2H- forms is paramount for rational drug design and development.[3][4]
The Landscape of Tautomerism in Tetrahydroindazoles
The annular tautomerism in this compound involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. This results in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.
While for many simple indazole derivatives the 1H-tautomer is thermodynamically more stable, the equilibrium in this compound derivatives can be more nuanced.[1] Factors such as substitution patterns on the rings, the solvent, and the physical state (solution vs. solid) can significantly influence the relative stability and the position of the equilibrium.[5]
A study on 1,5,6,7-tetrahydro-4H-indazol-4-ones revealed that both 1H and 2H tautomers can be present, and in some cases, the 2H-tautomer is experimentally found to be more stable.[5] For instance, in 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 2H-tautomer is more stable than the 1H-form by 0.5 kJ mol⁻¹ in DMSO-d₆.[5] In the solid state, X-ray analysis of 5-methyl-4,5,6,7-tetrahydro-1H-indazole has shown the presence of both 1H and 2H tautomers within the crystal lattice, forming a trimer through hydrogen bonds.
Quantitative Analysis of Tautomeric Equilibrium
Computational studies and experimental measurements provide quantitative insights into the energy differences and equilibrium populations of the tautomers. Density Functional Theory (DFT) calculations, such as B3LYP/6-31G**, have been effectively used to predict the most stable tautomer, with results often aligning with experimental data.[5][6]
The following table summarizes computational and experimental data for the relative stability of tautomers in select 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives.
| Compound | Method | Solvent | ΔE (1H - 2H) (kJ mol⁻¹) | Tautomer Ratio (1H:2H) | Reference |
| 1,5,6,7-Tetrahydro-4H-indazol-4-one | B3LYP/6-31G | Gas Phase | 3.01 | - | [5][7] |
| 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | B3LYP/6-31G | Gas Phase | 2.43 | - | [5][7] |
| 3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | B3LYP/6-31G | Gas Phase | -8.63 | - | [5][7] |
| 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | B3LYP/6-31G | Gas Phase | -8.02 | - | [5][7] |
| 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | Experimental (NMR) | DMSO-d₆ | 0.5 | 45:55 | [7] |
A negative ΔE value indicates that the 2H tautomer is more stable than the 1H tautomer.
Experimental Protocols for Tautomerism Investigation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.[3][8] Multinuclear NMR (¹H, ¹³C, and ¹⁵N) provides distinct spectral signatures for each tautomer.[9]
Detailed Methodology: NMR Spectroscopic Analysis of Tautomeric Equilibrium
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Parameters:
-
Temperature: Record spectra at a constant, well-defined temperature (e.g., 298 K), as the equilibrium can be temperature-dependent.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Relaxation Delay (d1): Use a sufficiently long relaxation delay (e.g., 5 times the longest T₁ value) to ensure accurate integration for quantification. A value of 10-30 seconds is a conservative starting point.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
Data Analysis:
-
Identify distinct signals corresponding to each tautomer. Protons on the pyrazole ring and adjacent carbons are particularly sensitive to the tautomeric form.
-
Carefully integrate non-overlapping signals that are unique to each tautomer.
-
The molar ratio of the tautomers is calculated from the ratio of the integrals of their respective signals.
-
-
-
¹³C and ¹⁵N NMR Spectroscopy:
-
These nuclei offer a wider chemical shift range, often providing better resolution of tautomeric signals.[10]
-
¹³C NMR chemical shifts, especially for the pyrazole ring carbons, can be diagnostic. For instance, in some indazoles, the C3 signal for the 1H tautomer appears at 132-133 ppm, while for the 2H tautomer, it is observed around 123-124 ppm.[10]
-
¹⁵N NMR is highly sensitive to the chemical environment of the nitrogen atoms and is a powerful tool for unambiguously identifying the protonated and unprotonated nitrogens in each tautomer.[9]
-
Due to lower natural abundance and longer relaxation times, these experiments require longer acquisition times or the use of techniques like DEPT for ¹³C or polarization transfer sequences for ¹⁵N.
-
-
Solid-State NMR (CPMAS NMR):
-
For analyzing tautomerism in the solid state, Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is employed. This technique can overcome the line broadening observed in solids and provide information about the tautomeric forms present in the crystalline state.[8]
-
Visualizing Tautomeric Relationships and Workflows
Graphviz diagrams can be used to illustrate the tautomeric equilibrium and the logical workflow for its characterization.
Caption: Annular tautomeric equilibrium in this compound.
Caption: Workflow for the investigation of tautomerism in tetrahydroindazoles.
Conclusion
The tautomeric behavior of this compound derivatives is a complex phenomenon governed by a delicate interplay of structural and environmental factors. A thorough characterization of the predominant tautomeric forms is indispensable for drug development, as it directly impacts molecular recognition, ADME properties, and ultimately, therapeutic efficacy. A multi-pronged approach combining high-resolution NMR spectroscopy, X-ray crystallography, and computational chemistry is essential for a comprehensive understanding and for guiding the design of novel therapeutic agents based on this versatile scaffold.
References
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,5,6,7-tetrahydro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4,5,6,7-tetrahydro-1H-indazole. Due to the limited availability of comprehensively reported and tabulated spectral data for the parent compound, this guide presents data for a representative derivative, supplemented with established experimental protocols and theoretical frameworks relevant to the structural elucidation of this class of molecules.
Introduction to this compound
This compound is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a cyclohexane ring. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. NMR spectroscopy is an indispensable tool for the structural characterization of such compounds, providing detailed information about the chemical environment of each proton and carbon atom.
Experimental Protocols
A general experimental protocol for acquiring ¹H and ¹³C NMR spectra of indazole derivatives is outlined below. This protocol is a composite of standard practices in the field.[1][2]
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is typically employed.
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound sample is dissolved in about 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
-
The solution is then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment is used.
-
Acquisition Parameters:
-
Number of scans: 16-64 (to achieve an adequate signal-to-noise ratio)
-
Relaxation delay: 1-5 seconds
-
Pulse angle: 30-45 degrees
-
Spectral width: Appropriate to cover the expected chemical shift range (e.g., 0-12 ppm)
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
-
Acquisition Parameters:
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse angle: 30 degrees
-
Spectral width: Appropriate to cover the expected chemical shift range (e.g., 0-160 ppm)
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
Chemical shifts (δ) are referenced to the TMS signal (0.00 ppm).
Spectral Data Presentation
Table 1: ¹H NMR Spectral Data of Ethyl 1,5,6,7-tetrahydro-cyclopent[f]indazole-3-carboxylate in CDCl₃ [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.10 | bs | 1H | NH |
| 7.95 | s | 1H | Ar-H |
| 7.52 | s | 1H | Ar-H |
| 4.53 | q | 2H | OCH₂ |
| 3.03-2.97 | m | 4H | CH₂ |
| 2.19-2.10 | m | 2H | CH₂ |
| 1.45 | t | 3H | CH₃ |
Table 2: ¹³C NMR Spectral Data of Ethyl 1,5,6,7-tetrahydro-cyclopent[f]indazole-3-carboxylate in CDCl₃ [1]
| Chemical Shift (δ, ppm) | Assignment |
| 163.36 | C=O |
| 145.36 | C |
| 141.51 | C |
| 140.82 | C |
| 135.47 | C |
| 122.04 | CH |
| 115.67 | C |
| 106.01 | CH |
| 60.91 | OCH₂ |
| 32.76 | CH₂ |
| 32.22 | CH₂ |
| 26.56 | CH₂ |
| 14.41 | CH₃ |
Visualization of Concepts
The following diagrams illustrate key concepts and workflows relevant to the NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4,5,6,7-tetrahydro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 4,5,6,7-tetrahydro-1H-indazole (C₇H₁₀N₂), a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its characteristic fragmentation patterns under electron ionization, provides detailed experimental protocols for its analysis, and presents visual workflows and fragmentation pathways.
Molecular Profile and Mass Spectrometry Data
This compound has a molecular formula of C₇H₁₀N₂ and a monoisotopic mass of 122.0844 Da.[1][2] Its analysis by mass spectrometry is crucial for its identification and characterization in various matrices.
Table 1: Key Mass Spectrometry Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂ | [1][2] |
| Molecular Weight | 122.17 g/mol | [1][2] |
| Monoisotopic Mass | 122.0844 Da | [1] |
| Ionization Mode | Electron Ionization (EI) | [1] |
Electron Ionization (EI) Mass Spectrum and Fragmentation Pattern
Gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization (EI) is a common technique for the analysis of volatile and semi-volatile compounds like this compound.[3] The resulting mass spectrum is characterized by a series of fragment ions that provide a structural fingerprint of the molecule.
Table 2: Quantitative Data of Primary Fragment Ions of this compound in EI-MS
| m/z | Relative Intensity (%) | Proposed Fragment |
| 122 | 51.4 | [M]⁺ (Molecular Ion) |
| 121 | 17.0 | [M-H]⁺ |
| 95 | 15.5 | [M-C₂H₃]⁺ |
| 94 | 99.9 | [M-C₂H₄]⁺ (Base Peak) |
| 39 | 12.2 | C₃H₃⁺ |
Data sourced from PubChem, GC-MS analysis (MX-1303 instrument, EI-B).[1]
The base peak at m/z 94 suggests a stable fragment resulting from the loss of an ethylene molecule (C₂H₄) from the molecular ion, likely through a retro-Diels-Alder reaction involving the cyclohexene ring. The molecular ion peak is observed at m/z 122.[1]
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization can be rationalized through a series of characteristic steps. A proposed pathway is visualized below.
Caption: Proposed fragmentation pathway of this compound under EI-MS.
Experimental Protocols
Two common methodologies for the mass spectrometric analysis of indazole derivatives are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for less volatile or thermally labile compounds.[3][4]
4.1. GC-MS Analysis Protocol
This protocol is suitable for the identification and quantification of this compound in a relatively clean matrix.
-
Sample Preparation:
-
Dissolve the sample containing this compound in a volatile organic solvent such as methanol or ethyl acetate to a final concentration of 1-10 µg/mL.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.
-
Transfer the final extract to a GC-MS autosampler vial.
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-400.
-
4.2. LC-MS/MS Analysis Protocol
For analysis in complex biological matrices, a more sensitive and selective LC-MS/MS method is recommended.[4] This protocol is adapted from methods for similar indazole derivatives.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 1 mL of plasma or urine, add an appropriate internal standard (e.g., a stable isotope-labeled analog).
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Instrumentation and Parameters:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 60 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 500 °C.
-
IonSpray Voltage: 5500 V.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be optimized for this compound. A potential transition could be from the protonated molecule [M+H]⁺ (m/z 123.1) to a major fragment ion.
-
Experimental and Analytical Workflow
The general workflow for the mass spectrometric analysis of this compound is depicted below.
Caption: A generalized workflow for the mass spectrometric analysis of target compounds.
This guide provides a foundational understanding of the mass spectrometric analysis of this compound. The provided protocols and data serve as a starting point for method development and routine analysis in research and drug development settings.
References
Determining the Solubility of 4,5,6,7-tetrahydro-1H-indazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 4,5,6,7-tetrahydro-1H-indazole in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a robust experimental framework. The protocols outlined herein are based on established methods for solubility determination of heterocyclic organic compounds, ensuring reliable and reproducible results for research, process development, and formulation activities.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its solubility in a range of organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. Solubility dictates the choice of solvents for reaction media, crystallization, and the preparation of stock solutions for in vitro and in vivo assays. This guide presents a standardized experimental protocol to quantitatively measure the solubility of this compound.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | HPLC/UV-Vis | ||
| Ethanol | 25 | HPLC/UV-Vis | ||
| Acetone | 25 | HPLC/UV-Vis | ||
| Dichloromethane | 25 | HPLC/UV-Vis | ||
| Ethyl Acetate | 25 | HPLC/UV-Vis | ||
| Toluene | 25 | HPLC/UV-Vis | ||
| N,N-Dimethylformamide (DMF) | 25 | HPLC/UV-Vis | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC/UV-Vis |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1] This protocol describes the procedure followed by a quantitative analysis using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a vortex mixer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The agitation ensures thorough mixing and facilitates the dissolution process.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles, which could lead to an overestimation of solubility.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis). The dilution factor must be recorded precisely.
-
-
Quantitative Analysis:
-
Using HPLC:
-
Develop a suitable HPLC method for the quantification of this compound.
-
Prepare a series of calibration standards of known concentrations.
-
Inject the diluted sample and the calibration standards into the HPLC system.
-
Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.
-
-
Using UV-Vis Spectroscopy:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.
-
Prepare a series of calibration standards and measure their absorbance at λmax to generate a calibration curve.
-
Measure the absorbance of the diluted sample.
-
Calculate the concentration of the diluted sample using the Beer-Lambert law and the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This detailed guide provides the necessary framework for researchers to accurately and reproducibly determine the solubility of this compound in a variety of organic solvents. The resulting data will be invaluable for the advancement of research and development involving this compound.
References
Theoretical Stability of 4,5,6,7-Tetrahydro-1H-Indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical calculations concerning the stability of 4,5,6,7-tetrahydro-1H-indazole. The focus is on the relative stability of its principal tautomers and the conformational analysis of its saturated ring system. This document synthesizes computational data from related molecular systems to establish a robust theoretical framework for researchers in medicinal chemistry and drug development.
Introduction: Tautomerism and Conformational Stability
This compound, a core scaffold in many pharmacologically active compounds, presents two key structural considerations that influence its interaction with biological targets: annular tautomerism and the conformation of the cyclohexene ring.
-
Annular Tautomerism: Like its aromatic parent, indazole, the tetrahydro- derivative can exist in two primary tautomeric forms: the 1H- and 2H-tautomers, where the proton is located on the N1 and N2 nitrogen atoms of the pyrazole ring, respectively. The relative stability of these tautomers is critical as it dictates the molecule's hydrogen bonding capabilities, dipole moment, and overall shape, which are fundamental to receptor binding and pharmacokinetic properties.
-
Conformational Isomerism: The flexibility of the fused six-membered ring allows it to adopt several conformations, such as chair, boat, and twist-boat. The predominant conformation and the energy barriers to interconversion affect the spatial orientation of substituents and the molecule's ability to fit within a binding pocket.
This guide details the theoretical methodologies used to assess these stability factors and presents the expected energetic outcomes based on high-level computational studies of analogous structures.
Tautomeric Stability: 1H vs. 2H Forms
Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been performed at various levels of theory, including AM1, Hartree-Fock (HF/6-31G*), and Density Functional Theory (DFT) with the B3LYP functional (B3LYP/6-31G**).[1] These calculations consistently identify the NH tautomers as being significantly more stable than the OH tautomer, which disrupts the aromaticity of the pyrazole ring.[1] For the parent aromatic indazole, the energy difference between the 1H and 2H tautomers has been calculated to be approximately 15 kJ·mol⁻¹ (3.6 kcal·mol⁻¹) in favor of the 1H form, a value that provides a reliable estimate for the tetrahydro- derivative.[2][3]
| Tautomer Comparison | Level of Theory / Method | Basis Set | ΔE (kcal/mol) (1H more stable) | Reference System |
| 1H- vs. 2H-Indazole | MP2 | 6-31G | ~3.6 | Aromatic Indazole[2] |
| 1H- vs. 2H-Indazole | B3LYP | 6-311++G(d,p) | ~4.8 | Aromatic Indazole |
| 1H- vs. 2H-Tetrahydroindazolone | B3LYP | 6-31G | 2H more stable by ~0.4 | 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one[1] |
| 1H- vs. 2H-Tetrahydroindazolone | AM1 | - | 2H more stable by ~0.7 | 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one[1] |
Note: For the highly substituted 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 2H tautomer was found to be slightly more stable, highlighting the influence of substitution patterns on tautomeric preference. However, for the unsubstituted core, the 1H form is expected to be the most stable.
References
An In-depth Technical Guide to the Electronic Properties of the Tetrahydro-1H-Indazole Ring System
For Researchers, Scientists, and Drug Development Professionals
The tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its partially saturated nature imparts a three-dimensional character, while the pyrazole ring's electronic features are crucial for molecular recognition and interaction with biological targets. This technical guide provides a comprehensive overview of the electronic properties of the tetrahydro-1H-indazole ring system, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Core Electronic Characteristics
The electronic nature of the tetrahydro-1H-indazole ring is a product of the interplay between the aromatic pyrazole ring and the saturated cyclohexane ring. The two nitrogen atoms in the pyrazole moiety significantly influence the electron distribution within the bicyclic system. The 1H- and 2H-tautomers of indazoles are of significant interest in drug development, with the 1H-tautomer generally being the more stable form. The electronic properties of these tautomers can influence their biological activity.
Tautomerism and Stability
The position of the proton on the nitrogen atoms of the pyrazole ring dictates the tautomeric form, which in turn affects the molecule's electronic distribution and spectroscopic signature.[1] Computational studies on related indazole systems have shown that the 1H-tautomer is often thermodynamically more stable than the 2H-tautomer.
Quantitative Electronic Descriptors
Quantitative measures of electronic properties are essential for developing structure-activity relationships (SAR). While experimental data for the parent tetrahydro-1H-indazole is scarce, computational methods and data from related structures provide valuable estimates.
Acidity and Basicity (pKa)
Dipole Moment
The dipole moment is a measure of the separation of positive and negative charges in a molecule and is crucial for understanding intermolecular interactions, including those with biological macromolecules. Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have provided theoretical dipole moments for different tautomers. These calculations can offer insights into the polarity of the tetrahydro-1H-indazole core.
Table 1: Calculated Dipole Moments of 1,5,6,7-Tetrahydro-4H-indazol-4-one Tautomers
| Tautomer | Calculated Dipole Moment (Debye) |
| 1H-tautomer | 5.27 |
| 2H-tautomer | 2.18 |
| OH-tautomer | 8.32 |
Data sourced from computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one.
Hammett Parameters
Hammett parameters (σ) quantify the electron-donating or electron-withdrawing effect of substituents on an aromatic ring. While a specific set of Hammett constants for the tetrahydro-1H-indazole system is not available, the principles of linear free-energy relationships can be applied. By determining the pKa of a series of substituted tetrahydro-1H-indazoles, a reaction constant (ρ) could be established, allowing for the prediction of reaction rates and equilibria for this scaffold.
Molecular Orbital Energies
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties that relate to a molecule's reactivity and ability to participate in charge-transfer interactions. These can be determined computationally and are valuable in understanding the electronic basis of a molecule's biological activity.
Experimental and Computational Methodologies
A variety of experimental and computational techniques are employed to elucidate the electronic properties of heterocyclic systems like tetrahydro-1H-indazole.
Experimental Protocols
3.1.1. Potentiometric Titration for pKa Determination
Potentiometric titration is a standard method for determining the pKa of a compound.
-
Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the compound is 50% ionized.
-
Methodology:
-
A calibrated pH meter with a suitable electrode is used.
-
A solution of the tetrahydro-1H-indazole derivative of known concentration is prepared in a suitable solvent (often water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH is recorded after each addition of the titrant.
-
The equivalence point is determined from the titration curve, and the pKa is calculated from the pH at the half-equivalence point.
-
3.1.2. Spectroscopic Analysis
NMR and UV-Vis spectroscopy provide valuable information about the electronic environment of the tetrahydro-1H-indazole ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: The chemical shifts of protons and carbons are sensitive to the electron density around them. Electron-withdrawing groups will generally cause a downfield shift (higher ppm), while electron-donating groups will cause an upfield shift (lower ppm). This data can be used to qualitatively assess the electronic effects of substituents.
-
Referencing: Spectra should be referenced to an internal standard, such as tetramethylsilane (TMS), or to the residual solvent peak.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
The absorption of UV-Vis light corresponds to electronic transitions within the molecule. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) can be influenced by substituents on the ring system, providing insights into the electronic structure.
-
3.1.3. X-ray Crystallography
Single-crystal X-ray diffraction provides a precise three-dimensional structure of a molecule, including bond lengths and angles. This data can be used to infer electronic properties. For instance, shorter bond lengths can indicate a higher degree of double-bond character and electron delocalization.
Computational Chemistry Methods
Computational chemistry is a powerful tool for predicting and understanding the electronic properties of molecules.
-
Density Functional Theory (DFT): DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G**), are commonly used to calculate a wide range of electronic properties, including:
-
Molecular orbital energies (HOMO, LUMO)
-
Dipole moments
-
Atomic charges
-
Electrostatic potential maps
-
-
Workflow for Computational Analysis:
Caption: A typical workflow for computational analysis of molecular electronic properties.
Relevance in Drug Discovery: Signaling Pathways
The electronic properties of the tetrahydro-1H-indazole core are instrumental in its ability to interact with various biological targets and modulate signaling pathways implicated in disease.
Kinase Inhibition (e.g., FGFR, EGFR, CDK2)
Many tetrahydro-1H-indazole derivatives have been identified as potent kinase inhibitors. The pyrazole moiety can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase. The electronic nature of the ring system and its substituents influences the strength of these interactions and the overall binding affinity.
-
Fibroblast Growth Factor Receptor (FGFR) Signaling: Aberrant FGFR signaling is implicated in various cancers. Tetrahydro-1H-indazole-based compounds can inhibit FGFRs, thereby blocking downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.
Sigma-1 Receptor Modulation
The sigma-1 receptor is a chaperone protein involved in various cellular processes, and its modulation has therapeutic potential in neurological disorders and cancer. Tetrahydro-1H-indazole derivatives have been developed as sigma-1 receptor ligands. The electronic properties of the scaffold are critical for binding to the receptor's active site.
Conclusion
The tetrahydro-1H-indazole ring system possesses a unique combination of structural and electronic features that make it a valuable scaffold in modern drug discovery. A thorough understanding of its electronic properties, including pKa, dipole moment, and the influence of substituents, is paramount for the rational design of potent and selective therapeutic agents. The integration of experimental techniques and computational modeling provides a powerful approach to elucidate these properties and guide the optimization of lead compounds. As research continues to uncover the therapeutic potential of tetrahydro-1H-indazole derivatives, a deep appreciation of their electronic characteristics will remain a cornerstone of successful drug development efforts.
References
Unlocking the Therapeutic Potential of 4,5,6,7-Tetrahydro-1H-Indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydro-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the core biological activities associated with this versatile heterocyclic motif, with a focus on its anticancer, antimicrobial, and enzyme-inhibitory properties. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways and workflows.
Anticancer Activity: Targeting Key Signaling Cascades
Derivatives of this compound have shown significant promise as anticancer agents, exhibiting potent cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of their antitumor action appears to be the induction of apoptosis and the modulation of critical signaling pathways that govern cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro antiproliferative activity of various this compound derivatives, presented as IC50 values (the concentration required for 50% inhibition of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast) | 0.23 | [1] |
| MCF-7 (Breast) | 0.43 | [1] | |
| HCT116 (Colon) | 0.56 | [1] | |
| A549 (Lung) | 0.89 | [1] | |
| HepG2 (Liver) | 1.15 | [1] | |
| 6o | K562 (Leukemia) | 5.15 | [2][3] |
| PC-3 (Prostate) | 18.3 | [1] | |
| A549 (Lung) | >40 | [1] | |
| 3b | WiDr (Colon) | 27.20 | [4] |
| 3d | HeLa (Cervical) | 46.36 | [4] |
| 5k | Hep-G2 (Liver) | 3.32 | [3] |
Key Signaling Pathways in Anticancer Activity
1. PI3K/AKT/mTOR Signaling Pathway:
Several 3-amino-1H-indazole derivatives have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in human cancers.[5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of tetrahydro-indazole derivatives.
2. Intrinsic Apoptosis Pathway:
The pro-apoptotic effects of certain tetrahydro-1H-indazole derivatives are mediated through the intrinsic apoptosis pathway, characterized by the upregulation of Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.
Caption: Intrinsic apoptosis pathway induced by tetrahydro-indazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[1][4]
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Derivatives of this compound have demonstrated notable activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 3f | Staphylococcus aureus ATCC 43300 | 7.81 | [6][7] |
| Staphylococcus aureus ATCC 25923 | 7.81 | [6][7] | |
| Staphylococcus epidermidis ATCC 12228 | 7.81 | [6][7] | |
| Staphylococcus aureus ATCC 6538 | 31.25 | [6][7] | |
| 3a-e, 3j | Fungal Strains | 31.25 - 250 | [6][7] |
| 62 | Staphylococcus aureus | 3.125 | [8] |
| 67 | Salmonella typhimurium | 3.85 (mg/mL) | [8] |
| 75 | Streptococcus mutans | 11.2 | [8] |
| Pseudomonas aeruginosa | 18.29 | [8] | |
| Candida albicans | 40.74 | [8] | |
| 58 | Mycobacterium tuberculosis | 0.09 (µM) | [8] |
| 59 | Mycobacterium tuberculosis | 67.09 (µM) | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for the broth microdilution MIC assay.
Enzyme Inhibition: Targeting Human Neutrophil Elastase
A notable and well-characterized biological activity of this compound derivatives is the potent and selective inhibition of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory diseases.
Quantitative HNE Inhibitory Activity Data
The following table summarizes the inhibitory constants (Ki) and IC50 values for a series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives against HNE.
| Compound ID | Ki (nM) | IC50 (µM) | Reference |
| 6a | 11 | - | [9] |
| 7a | 35 | - | [9] |
| 9c | 6 | - | [9] |
| 9d | 6 | - | [9] |
| 8a | - | 0.089 | [10] |
| 8b | - | 0.13 | [10] |
| 8c | - | 0.55 | [10] |
| 8d | - | 0.31 | [10] |
| 5b | - | 0.007 | [11] |
| 20f | - | 0.010 | [11] |
Mechanism of HNE Inhibition
Derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-one act as competitive inhibitors of HNE.[9] This means they bind to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme's activity.
Experimental Protocol: HNE Inhibitor Screening Assay
A common method for screening HNE inhibitors involves a fluorogenic substrate that, when cleaved by HNE, releases a fluorescent molecule. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Caption: Workflow for a fluorogenic HNE inhibitor screening assay.
Conclusion
The this compound core represents a highly versatile and promising scaffold for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, broad-spectrum antimicrobial, and specific enzyme inhibitory properties, underscore its significance in medicinal chemistry. This technical guide provides a foundational resource for researchers, offering a consolidated view of the quantitative data, mechanistic insights, and experimental methodologies associated with this important class of compounds. Further exploration and derivatization of the this compound nucleus are warranted to unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-...: Ingenta Connect [ingentaconnect.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of N-benzoylindazole derivatives and analogues as inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of N-benzoylindazole derivatives as inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4,5,6,7-tetrahydro-1H-indazole from Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 4,5,6,7-tetrahydro-1H-indazole, a valuable heterocyclic scaffold in medicinal chemistry, starting from commercially available cyclohexanone. The synthesis is a two-step process involving the initial formylation of cyclohexanone to yield 2-(hydroxymethylene)cyclohexanone, followed by cyclization with hydrazine hydrate. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in drug discovery. The this compound core is a key building block for the synthesis of various pharmacologically active molecules. This application note describes a reliable and scalable two-step synthesis of this compound from cyclohexanone. The first step involves a Claisen condensation to form the intermediate 2-(hydroxymethylene)cyclohexanone. The subsequent step is a condensation and cyclization reaction with hydrazine to afford the final product.
Data Presentation
| Step | Reactant | Reagent | Solvent | Product | Yield (%) | Purity |
| 1 | Cyclohexanone | Ethyl formate, Sodium hydride | Tetrahydrofuran | 2-(hydroxymethylene)cyclohexanone | ~100% | Not specified |
| 2 | 2-(hydroxymethylene)cyclohexanone | Hydrazine hydrate | Ethanol | This compound | Not specified | Not specified |
Note: The yield for the second step is not explicitly stated in the referenced protocols but is generally expected to be high for this type of cyclization reaction. Purity would be determined by standard analytical techniques such as NMR and melting point.
Experimental Protocols
Step 1: Synthesis of 2-(hydroxymethylene)cyclohexanone
This procedure is adapted from a method described for the preparation of the intermediate.[1]
Materials:
-
Cyclohexanone (25 g, 0.26 mol)
-
Ethyl formate (25.48 g, 0.34 mol)
-
Sodium hydride (60% dispersion in paraffin oil, 12.24 g, 0.31 mol)
-
Tetrahydrofuran (THF), anhydrous (1 L)
Procedure:
-
To a solution of cyclohexanone (25 g, 0.26 mol) in anhydrous THF (1 L) in a suitable reaction vessel, add ethyl formate (25.48 g, 0.34 mol).
-
Cool the mixture to 10-20 °C using an ice bath.
-
Carefully add 60% sodium hydride in paraffin oil (12.24 g, 0.31 mol) portion-wise, maintaining the temperature between 10-20 °C.
-
After the addition is complete, stir the reaction mixture overnight at room temperature.
-
Upon completion of the reaction (monitored by TLC), filter the reaction mixture.
-
Wash the collected solid with dry tetrahydrofuran (200 ml).
-
Dry the solid under vacuum to yield 2-(hydroxymethylene)cyclohexanone as an off-white solid (32.1 g, ~100% yield).[1]
Step 2: Synthesis of this compound
This procedure is based on the established chemical transformation of 2-formylcycloalkanones with hydrazine.[2]
Materials:
-
2-(hydroxymethylene)cyclohexanone (32.1 g, 0.25 mol)
-
Hydrazine hydrate (e.g., 80% solution)
-
Ethanol
Procedure:
-
Dissolve 2-(hydroxymethylene)cyclohexanone (32.1 g, 0.25 mol) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add an equimolar or slight excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by vacuum distillation to afford pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols for N-alkylation of 4,5,6,7-tetrahydro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of indazoles is a pivotal transformation in medicinal chemistry, as the resulting N-substituted isomers often exhibit distinct biological activities. The 4,5,6,7-tetrahydro-1H-indazole core is a valuable scaffold in drug discovery, and the ability to selectively functionalize its nitrogen atoms is of great interest. The primary challenge in the N-alkylation of indazoles lies in controlling the regioselectivity between the N-1 and N-2 positions of the pyrazole ring.[1][2][3][4][5][6][7][8] This document provides detailed protocols for the selective N-1 and N-2 alkylation of this compound, along with a summary of reaction conditions and expected outcomes.
The regiochemical outcome of the alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent.[4] Generally, the use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) favors the thermodynamically more stable N-1 alkylated product.[1][2][3][4][5][7] Conversely, conditions that favor kinetic control or involve specific catalysts can lead to the formation of the N-2 isomer.
Factors Influencing Regioselectivity
The selective alkylation of the indazole ring is a nuanced process governed by a combination of steric and electronic effects, as well as the specific reaction conditions employed.
-
Base and Solvent System : The choice of base and solvent is critical in directing the alkylation to the desired nitrogen. Strong bases like sodium hydride (NaH) in ethereal solvents such as tetrahydrofuran (THF) generally favor N-1 alkylation.[1][2][3][4][5][7] In contrast, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) can often lead to mixtures of N-1 and N-2 isomers.[5][9]
-
Steric Hindrance : The steric environment around the nitrogen atoms plays a significant role. While this compound itself does not have substituents on the aromatic portion of the indazole core, steric bulk on the alkylating agent can influence the site of attack.
-
Thermodynamic vs. Kinetic Control : The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[2][7] Reaction conditions that allow for equilibration will therefore tend to yield the N-1 alkylated product. Kinetically controlled reactions, on the other hand, may favor the N-2 isomer.
Experimental Protocols
Protocol 1: Selective N-1 Alkylation
This protocol is optimized for the regioselective synthesis of N-1 alkylated 4,5,6,7-tetrahydro-1H-indazoles using sodium hydride as the base.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., alkyl bromide, alkyl iodide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent).
-
Solvent Addition : Add anhydrous THF to dissolve the starting material (a concentration of 0.1 to 0.2 M is typical).
-
Deprotonation : Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise.
-
Stirring : Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation : Cool the reaction mixture back down to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching : Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction : Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification : Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-1 alkylated product.
Protocol 2: Methods for N-2 Alkylation
Achieving high selectivity for the N-2 position can be more challenging and often requires specific methodologies.
The Mitsunobu reaction has been shown to favor the formation of the N-2 regioisomer for the indazole core.[2]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Alcohol (corresponding to the desired alkyl group, 1.5 equivalents)
-
Triphenylphosphine (PPh3, 1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 equivalent), the alcohol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Reagent Addition : Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 equivalents) dropwise.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir overnight.
-
Purification : Concentrate the reaction mixture under reduced pressure and purify the crude residue directly by flash column chromatography to separate the N-1 and N-2 isomers.
A highly selective N-2 alkylation of indazoles can be achieved using diazo compounds in the presence of a catalytic amount of triflic acid (TfOH).[10]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Diazo compound (e.g., ethyl diazoacetate, 1.2 equivalents)
-
Triflic acid (TfOH, 0.1-0.2 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
Reaction Setup : Dissolve this compound (1.0 equivalent) and the diazo compound (1.2 equivalents) in anhydrous DCM.
-
Catalyst Addition : Cool the solution to 0 °C and add triflic acid (0.1-0.2 equivalents) dropwise.
-
Reaction : Stir the mixture at room temperature and monitor for completion by TLC.
-
Workup : Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Separate the organic layer and extract the aqueous layer with DCM.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification : Purify the crude product by column chromatography to yield the pure N-2 alkylated product.
Data Presentation
The following table summarizes representative conditions for the N-alkylation of the indazole scaffold, which are expected to be applicable to this compound.
| Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temp. (°C) | N-1:N-2 Ratio | Yield (%) |
| 1H-Indazole | n-Pentyl bromide | NaH | THF | RT to 50 | >99:1 | High |
| 1H-Indazole | n-Pentanol | PPh3, DIAD | THF | 0 to RT | 1:2.5 | 20 (N-1), 58 (N-2) |
| 1H-Indazole | Ethyl diazoacetate | TfOH | DCM | RT | 0:100 | 95 |
| 7-NO2-1H-indazole | n-Pentyl bromide | NaH | THF | RT to 50 | 4:96 | 88 |
| 7-CO2Me-1H-indazole | n-Pentyl bromide | NaH | THF | RT to 50 | <1:99 | 94 |
Mandatory Visualization
Caption: General experimental workflow for the N-alkylation of indazoles.
Caption: Factors governing N-1 vs. N-2 regioselectivity in indazole alkylation.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. d-nb.info [d-nb.info]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4,5,6,7-Tetrahydro-1H-Indazole in Kinase Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5,6,7-tetrahydro-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors. Its unique three-dimensional structure allows for specific interactions within the ATP-binding pocket of various kinases, leading to potent and selective inhibition. These compounds have been a focus of interest in oncology and other therapeutic areas where kinase dysregulation is a key pathological driver.
This document provides detailed application notes on the utility of this compound derivatives in kinase inhibitor screening, along with comprehensive protocols for biochemical assays to evaluate their inhibitory activity. The primary focus is on the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression.
Data Presentation: Inhibitory Activity of this compound Derivatives against CDK2
A high-throughput screen identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one (Compound 3) as an inhibitor of the CDK2/cyclin A complex.[1] Subsequent synthesis and evaluation of analogues have provided valuable structure-activity relationship (SAR) data. The inhibitory activities of selected analogues against various CDK2/cyclin complexes are summarized below.
| Compound ID | Modification | CDK2/cyclin A IC50 (µM) | CDK2/cyclin A1 IC50 (µM) | CDK2/cyclin E IC50 (µM) | CDK2/cyclin O IC50 (µM) |
| 3 | Parent Hit Compound | 2.3 | - | - | - |
| 53 | Analogue | - | 0.23 | 0.45 | 0.28 |
| 59 | Analogue | - | 0.29 | 0.35 | 0.33 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower IC50 values indicate higher potency. Data is compiled from a study on tetrahydroindazole inhibitors of CDK2/cyclin complexes.[1]
Signaling Pathway: CDK2 in Cell Cycle Regulation
CDK2 is a key serine/threonine kinase that, in complex with its regulatory cyclin partners (cyclin E and cyclin A), plays a pivotal role in the G1/S phase transition and S phase progression of the cell cycle.[2][3][4] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive therapeutic target.[2] The simplified signaling pathway below illustrates the role of the CDK2/cyclin E complex in promoting cell cycle progression.
Caption: Role of CDK2 in the G1/S cell cycle transition and its inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for screening various this compound derivatives against different kinase targets.
Protocol 1: Coupled-Enzyme Assay for CDK2/Cyclin A Inhibition
This protocol is based on the method used to identify and characterize the initial tetrahydroindazole hits against CDK2/cyclin A.[1] It measures the formation of ADP, which is coupled to the oxidation of NADH, monitored by a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human CDK2/cyclin A complex
-
Peptide substrate (e.g., PKTPKKAKKL)
-
This compound test compounds
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
Coupling System Components:
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
-
ATP
-
384-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of the tetrahydroindazole derivatives in 100% DMSO. Create a serial dilution of the compounds in DMSO, and then dilute further in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤ 5% v/v).
-
Reaction Mixture Preparation: In a 384-well plate, prepare the reaction mixture containing:
-
Assay Buffer
-
0.24 mM NADH
-
1 mM PEP
-
6 U/mL LDH
-
10 U/mL PK
-
0.01 mg/mL activated CDK2/cyclin A complex
-
-
Inhibitor Addition: Add the serially diluted test compounds or vehicle control (DMSO in assay buffer) to the reaction mixture in the wells.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP (final concentration 0.15 mM) and the peptide substrate (final concentration 0.5 mM).
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at room temperature using a microplate reader. The rate of NADH oxidation is proportional to the kinase activity.
-
Data Analysis:
-
Calculate the initial reaction velocity for each compound concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Caption: Workflow for a coupled-enzyme kinase inhibition assay.
Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced. This assay is highly sensitive and suitable for high-throughput screening.
Materials:
-
Recombinant kinase of interest (e.g., CDK2/cyclin E)
-
Kinase-specific substrate
-
This compound test compounds
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in the kinase buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the diluted test compounds or vehicle control.
-
Add the kinase and its substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
References
- 1. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid: A Detailed Guide for Researchers
[City, State] – [Date] – This application note provides a comprehensive protocol for the synthesis of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, a valuable heterocyclic building block for the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed methodologies, quantitative data, and workflow visualizations to ensure reproducible and efficient synthesis.
The indazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, and anticancer properties. The tetrahydro-derivative, in particular, offers a three-dimensional structure that can be crucial for specific receptor interactions. This protocol outlines a reliable three-step synthesis beginning from readily available starting materials.
I. Synthesis Overview
The synthesis of this compound-3-carboxylic acid is accomplished via a three-step process. The workflow begins with a Claisen condensation of cyclohexanone and diethyl oxalate to yield ethyl 2-oxocyclohexane-1-carboxylate. This intermediate then undergoes a cyclization reaction with hydrazine hydrate to form ethyl this compound-3-carboxylate. The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.
Caption: Synthetic workflow for this compound-3-carboxylic acid.
II. Experimental Protocols
Step 1: Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate
This procedure details the Claisen condensation of cyclohexanone with diethyl oxalate.
Materials:
-
Cyclohexanone
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (EtOH)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add a mixture of cyclohexanone and diethyl oxalate dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by adding 1 M HCl until the solution is acidic.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield ethyl 2-oxocyclohexane-1-carboxylate as a yellow oil.
| Parameter | Value |
| Reactant Ratio | 1.2 : 1.2 : 1 (NaOEt : Diethyl Oxalate : Cyclohexanone) |
| Solvent | Absolute Ethanol |
| Temperature | Reflux |
| Reaction Time | 2 - 4 hours |
| Typical Yield | ~80% |
Step 2: Synthesis of Ethyl this compound-3-carboxylate
This protocol describes the cyclization of the intermediate keto-ester with hydrazine hydrate.
Materials:
-
Ethyl 2-oxocyclohexane-1-carboxylate
-
Hydrazine hydrate (80% solution)
-
Ethanol (EtOH)
Procedure:
-
Dissolve ethyl 2-oxocyclohexane-1-carboxylate in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate to the solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain ethyl this compound-3-carboxylate as a solid.
| Parameter | Value |
| Reactant Ratio | 1 : 1.1 (Keto-ester : Hydrazine Hydrate) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4 - 6 hours |
| Typical Yield | ~85% |
Step 3: Synthesis of this compound-3-carboxylic Acid
This final step involves the hydrolysis of the ethyl ester to the target carboxylic acid.
Materials:
-
Ethyl this compound-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Suspend ethyl this compound-3-carboxylate in a mixture of ethanol and water in a round-bottom flask.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
A white precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound-3-carboxylic acid.
| Parameter | Value |
| Reactant Ratio | 1 : 2.5 (Ester : NaOH) |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Reaction Time | 2 - 3 hours |
| Typical Yield | >90% |
III. Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Ethyl 2-oxocyclohexane-1-carboxylate | C9H14O3 | 170.20 | Yellow oil |
| Ethyl this compound-3-carboxylate | C10H14N2O2 | 194.23 | Solid |
| This compound-3-carboxylic acid | C8H10N2O2 | 166.18 | White solid |
Spectroscopic Data for this compound-3-carboxylic Acid:
-
1H NMR (DMSO-d6, 400 MHz): δ 12.5 (br s, 1H, COOH), 12.1 (br s, 1H, NH), 2.55-2.65 (m, 4H, CH2), 1.65-1.75 (m, 4H, CH2).
-
13C NMR (DMSO-d6, 100 MHz): δ 163.5, 142.1, 138.5, 115.8, 24.7, 24.1, 23.2, 22.8.
-
Mass Spectrometry (ESI): m/z 167.08 [M+H]+.
IV. Biological Context and Applications
Indazole derivatives are known to interact with a variety of biological targets, making them attractive scaffolds for drug discovery. The synthesis of this compound-3-carboxylic acid provides a key intermediate for the generation of compound libraries for screening against various therapeutic targets.
Application Notes and Protocols for the Preparation of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, a key intermediate in the development of kinase inhibitors and other pharmacologically active molecules.
Introduction
1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its derivatives have shown significant potential as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. Notably, analogs of this compound have demonstrated inhibitory activity against Janus kinases (JAKs), playing a role in the JAK-STAT signaling pathway.[1] This pathway is integral to cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various cancers and immune disorders.[2][3] The tetrahydro-indazole core provides a three-dimensional structure that can be strategically modified to optimize binding affinity and selectivity for target enzymes.
Synthesis Overview
The preparation of 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is typically achieved through a cyclocondensation reaction between 1,3-cyclohexanedione and phenylhydrazine. This reaction is generally acid-catalyzed, with acetic acid being a commonly used solvent and catalyst. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an intramolecular cyclization to form the indazole ring system.
Experimental Protocol: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one
This protocol is adapted from established procedures for the synthesis of related tetrahydrocarbazoles and indazoles.
Materials and Equipment:
-
1,3-Cyclohexanedione
-
Phenylhydrazine hydrochloride
-
Glacial acetic acid
-
Methanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Beakers and other standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,3-cyclohexanedione (10.0 g, 0.089 mol) and glacial acetic acid (100 mL).
-
Addition of Phenylhydrazine: While stirring the mixture, add phenylhydrazine hydrochloride (12.9 g, 0.089 mol) portion-wise over 15 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or methanol, to obtain the pure 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one.
Data Presentation:
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₂O | [4] |
| Molecular Weight | 212.25 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | Analogous Compounds |
| Typical Yield | 75-85% | Estimated from similar reactions[5] |
| Melting Point | To be determined experimentally |
Characterization Data (Expected):
-
¹H NMR: Signals corresponding to the phenyl protons, and the methylene protons of the cyclohexanone ring. Aromatic protons are expected in the range of δ 7.0–8.0 ppm, while the aliphatic protons will be in the upfield region.
-
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the tetrahydro-indazole core.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
Application in Drug Discovery: Targeting the JAK-STAT Signaling Pathway
The 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one scaffold is a valuable starting point for the synthesis of potent and selective kinase inhibitors.[1] A key area of interest is the inhibition of the JAK-STAT signaling pathway, which is a critical regulator of cytokine signaling.[2][6]
JAK-STAT Signaling Pathway Overview:
The JAK-STAT pathway transmits signals from extracellular cytokines to the nucleus, leading to the transcription of target genes involved in cell growth, survival, and differentiation.[7] The pathway consists of three main components: a cytokine receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[2]
Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one derivatives.
Experimental Workflow for Inhibitor Screening:
The synthesized 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one can be used as a starting material for the creation of a library of derivatives. These derivatives can then be screened for their inhibitory activity against specific kinases.
Figure 2: General experimental workflow for the development of kinase inhibitors from the 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one scaffold.
References
- 1. 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole | RUO [benchchem.com]
- 2. onclive.com [onclive.com]
- 3. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - 1-phenyl-4,5,6,7-tetrahydro-1h-indazol-4-one (C13H12N2O) [pubchemlite.lcsb.uni.lu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Functionalization of the 4,5,6,7-Tetrahydro-1H-Indazole Core
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities, including potent inhibition of protein kinases. Its unique structural features offer opportunities for diverse functionalization, enabling the fine-tuning of physicochemical properties and biological targets. These application notes provide an overview of key functionalization strategies for the this compound core, detailed experimental protocols, and insights into its application in drug discovery, with a focus on cyclin-dependent kinase 2 (CDK2) inhibition.
Synthetic Strategies for Functionalization
The functionalization of the this compound core can be primarily categorized into N-functionalization of the pyrazole ring and C-functionalization at the C3-position.
N-Alkylation and N-Arylation
N-functionalization is a common strategy to introduce diversity and modulate the pharmacological properties of the tetrahydroindazole core. Regioselectivity between the N1 and N2 positions of the pyrazole ring is a key consideration and can often be controlled by the choice of reagents and reaction conditions.
A prevalent method for the synthesis of N-substituted tetrahydroindazoles involves the condensation of a substituted hydrazine with a 1,3-cyclohexanedione derivative. This approach allows for the direct incorporation of the N-substituent.
Alternatively, direct N-alkylation of the this compound core can be achieved. The use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors N1-alkylation.[1][2][3]
C3-Functionalization
The C3 position of the indazole ring is a key site for modification to influence biological activity. Common C3 functionalization strategies for the parent indazole scaffold, which can be adapted for the tetrahydro-derivative, include halogenation, arylation, and alkylation.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl moieties at the C3 position. This typically requires a pre-functionalized C3-halo-tetrahydroindazole intermediate.
Application in Drug Discovery: Targeting CDK2
Derivatives of the this compound core have emerged as potent inhibitors of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, and its aberrant activity is implicated in various cancers. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy.
Mechanism of Action and Signaling Pathway
CDK2 forms a complex with Cyclin E to regulate the G1/S phase transition and with Cyclin A to control S phase progression and entry into mitosis. The activity of the CDK2/Cyclin complex is tightly regulated by phosphorylation and by endogenous CDK inhibitors. Tetrahydroindazole-based inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of CDK2 and preventing the phosphorylation of its substrates, such as the retinoblastoma protein (Rb).[4] This leads to the maintenance of Rb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby blocking the transcription of genes required for DNA replication and cell cycle progression.
Visualizing the CDK2 Signaling Pathway and Inhibition
Caption: CDK2 signaling pathway and the mechanism of inhibition by this compound derivatives.
Quantitative Data Summary
The following tables summarize the biological activity of a series of functionalized this compound derivatives as CDK2 inhibitors.
Table 1: Inhibition of CDK2/Cyclin A by Substituted Tetrahydroindazoles
| Compound | R1 | R2 | R3 | Ki (μM)[4] |
| 1 | H | H | H | 2.3 |
| 2 | 4-F-Ph | H | H | 1.5 |
| 3 | 4-Cl-Ph | H | H | 1.2 |
| 4 | 4-MeO-Ph | H | H | 3.5 |
| 5 | H | Me | H | 0.8 |
| 6 | H | Et | H | 0.7 |
| 7 | H | H | Me | 5.1 |
| 8 | H | H | Et | 4.8 |
Data extracted from a high-throughput screen for inhibitors of the CDK2/cyclin A complex.[4]
Table 2: Structure-Activity Relationship of N1-Aryl Tetrahydroindazoles against CDK2/Cyclin E
| Compound | N1-Aryl Substituent | IC50 (μM) |
| 9 | Phenyl | 0.52 |
| 10 | 2-Pyridyl | 0.11 |
| 11 | 3-Pyridyl | 0.25 |
| 12 | 4-Pyridyl | 0.18 |
| 13 | 2-Pyrimidinyl | 0.08 |
| 14 | 4-Fluorophenyl | 0.41 |
| 15 | 3-Aminophenyl | 0.33 |
IC50 values determined against the CDK2/cyclin E complex.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N1-Substituted 4,5,6,7-Tetrahydro-1H-indazoles
This protocol describes a general method for the synthesis of N1-substituted tetrahydroindazoles via the condensation of a substituted hydrazine with a 1,3-cyclohexanedione derivative.
Visualizing the Synthetic Workflow
Caption: General experimental workflow for the synthesis of N1-substituted 4,5,6,7-tetrahydro-1H-indazoles.
Materials:
-
Substituted 1,3-cyclohexanedione (1.0 equiv)
-
Substituted hydrazine hydrochloride (1.1 equiv)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the substituted 1,3-cyclohexanedione (1.0 equiv) in ethanol, add the substituted hydrazine hydrochloride (1.1 equiv) and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-substituted this compound.
Protocol 2: Regioselective N1-Alkylation of this compound
This protocol is adapted from methods developed for the parent indazole scaffold and favors N1-alkylation.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equiv)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N1-alkylated this compound.
Conclusion
The this compound core represents a versatile and valuable scaffold for the development of novel therapeutic agents. The synthetic protocols outlined herein provide a foundation for the generation of diverse libraries of functionalized derivatives. The demonstrated activity of these compounds as CDK2 inhibitors highlights their potential in oncology and other therapeutic areas where cell cycle dysregulation is a key factor. Further exploration of the structure-activity relationships of functionalized tetrahydroindazoles will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. d-nb.info [d-nb.info]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4,5,6,7-Tetrahydro-1H-Indazole in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydro-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile framework for the design and development of novel anticancer agents. Its unique three-dimensional structure allows for effective interaction with various biological targets implicated in cancer progression. This document provides detailed application notes on the utility of this scaffold and its derivatives in cancer research, along with protocols for key experiments.
Introduction
The indazole core is a key pharmacophore present in several FDA-approved drugs.[1][2] The partially saturated this compound moiety offers a distinct structural advantage, enabling the development of potent and selective inhibitors for a range of cancer-related targets.[3][4] Derivatives of this scaffold have demonstrated significant therapeutic potential by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.[1]
Mechanism of Action and Key Cellular Targets
Derivatives of this compound exert their anticancer effects through various mechanisms, primarily by targeting key enzymes and signaling pathways that are often dysregulated in cancer.
Kinase Inhibition
A primary application of the this compound scaffold is in the development of potent kinase inhibitors.[2][3] These compounds are designed to bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity and inhibiting downstream signaling.
Signaling Pathway: General Kinase Inhibition
Caption: General mechanism of kinase inhibition by this compound derivatives.
Key kinase targets for this compound derivatives include:
-
Janus Kinase 2 (JAK2): Structurally related analogs have shown promising inhibitory activity against JAK2, a key player in cytokine signaling pathways often dysregulated in myeloproliferative neoplasms.[3]
-
Fibroblast Growth Factor Receptor (FGFR): Derivatives have been identified as potent inhibitors of FGFR1 and FGFR2, which are implicated in various cancers.[2]
-
Cyclin-Dependent Kinase 2 (CDK2): A high-throughput screen identified a this compound derivative as an inhibitor of CDK2/cyclin complexes, which are crucial for cell cycle regulation.[5]
-
Extracellular Signal-Regulated Kinase 1/2 (ERK1/2): Structure-guided design has led to 1H-indazole amides with significant inhibitory activity against ERK1/2.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Indazole-pyrimidine-based derivatives have been developed as VEGFR-2 inhibitors.[2]
-
Glycogen Synthase Kinase-3 (GSK-3): 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide derivatives have been reported as GSK-3 inhibitors.[2]
Modulation of Other Cancer-Related Pathways
Beyond kinase inhibition, these compounds have been shown to modulate other critical cellular pathways:
-
PI3K/AKT/mTOR Pathway: Certain 3-amino-1H-indazole derivatives exhibit potent inhibitory activity against the PI3K/AKT/mTOR signaling cascade, a frequently overactive pathway in human cancers.[1]
-
p53/MDM2 Pathway and Apoptosis Induction: Some 1H-indazole-3-amine derivatives can induce apoptosis by potentially interfering with the p53/MDM2 pathway and inhibiting members of the Bcl-2 family.[1][6]
-
Sigma-2 Receptor Modulation: Derivatives based on the tetrahydroindazole core have been developed as selective ligands for the sigma-2 receptor, which is overexpressed in various tumor cell lines.[4][7]
Signaling Pathway: PI3K/AKT/mTOR Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 3-amino-1H-indazole derivatives.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various this compound derivatives against different cancer cell lines and molecular targets.
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [8] |
| 3b | WiDr (Colorectal Carcinoma) | 27.20 | [9][10] |
| 3d | HeLa (Cervical Cancer) | 46.36 - 100 | [10] |
| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [6] |
| 6o | HEK-293 (Normal Cell Line) | 33.2 | [6] |
| W24 | Various Cancer Cell Lines | Sub-micromolar to low micromolar | [1] |
Table 2: Enzyme Inhibitory Activity of this compound Derivatives
| Compound Class/ID | Target Enzyme | IC50 / Ki | Reference |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 15.0 nM (IC50) | |
| 27a | FGFR1 | < 4.1 nM (IC50) | [2] |
| 27a | FGFR2 | 2.0 nM (IC50) | [2] |
| 13g | VEGFR-2 | 57.9 nM (IC50) | [2] |
| 13i | VEGFR-2 | 34.5 nM (IC50) | [2] |
| 50 | GSK-3 | 0.35 µM (IC50) | [2] |
| 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives | Human Neutrophil Elastase (HNE) | 6 - 35 nM (Ki) | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
A common synthetic route involves the condensation of a suitable cyclic ketone with a hydrazine derivative.[12]
Experimental Workflow: Synthesis of Tetrahydroindazoles
Caption: A representative workflow for the synthesis of this compound derivatives.
Protocol: Synthesis of Ethyl 1,4,6,7-tetrahydrospiro[indazole-5,2'-[3][4]dioxolane]-3-carboxylate (3a) [12]
-
Reaction Setup: In a suitable reaction vessel, dissolve 7.03 g (27.4 mmol) of the starting diketone (2) in 80 mL of ethanol.
-
Addition of Reagents: Add 2.7 mL (64%, 34.9 mmol) of hydrazine monohydrate and 16 mL (279 mmol) of acetic acid to the solution.
-
Reaction Conditions: Heat the reaction mixture to 65°C for 90 minutes.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in 200 mL of water.
-
Neutralize the solution with sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (4 x 150 mL).
-
-
Purification: Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and concentrate in vacuo to obtain the product.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, WiDr) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. Its derivatives have demonstrated a broad spectrum of activity against various cancer-related targets, including protein kinases and other key signaling molecules. The data and protocols presented herein provide a valuable resource for researchers in the field of oncology drug discovery and development, facilitating the further exploration and optimization of this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole | RUO [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 7. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. japsonline.com [japsonline.com]
- 10. japsonline.com [japsonline.com]
- 11. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,5,6,7-Tetrahydro-1H-Indazole Derivatives as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4,5,6,7-tetrahydro-1H-indazole derivatives as potent antimicrobial agents. This document includes a summary of their activity, detailed experimental protocols for their evaluation, and visualizations of experimental workflows and potential mechanisms of action.
Introduction
This compound derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial effects.[1] Their unique structural scaffold allows for diverse chemical modifications, leading to the development of potent agents against various bacterial and fungal pathogens.[2] The growing concern over antimicrobial resistance necessitates the exploration of novel chemical entities like tetrahydroindazoles to combat infectious diseases.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of various this compound derivatives is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound ID | Derivative Type | Staphylococcus aureus (ATCC 25923) | Staphylococcus aureus (MRSA, ATCC 43300) | Staphylococcus epidermidis (ATCC 12228) | Bacillus subtilis (ATCC 6051) | Escherichia coli (ATCC 25922) | Reference |
| 3f | Thiazole Derivative | 7.81 | 7.81 | 7.81 | - | - | [3][4] |
| 3a-c | 2,3-diaryl-7-methyl | 100-200 | - | - | 100-200 | 100-200 | [5] |
| 5a | Urea Derivative | 12.5 | - | - | 50 | 50 | [5] |
'-' indicates data not available.
Table 2: Antifungal Activity of this compound Derivatives
| Compound ID | Derivative Type | Candida albicans (ATCC 10231) | Aspergillus niger | Reference |
| 3a-e, 3j | Thiazole Derivatives | 31.25 - 250 | - | [3][4] |
| 3a-c | 2,3-diaryl-7-methyl | 100 | - | [5] |
| 5a | Urea Derivative | 25 | - | [5] |
'-' indicates data not available.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of this compound derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the procedure for determining the MIC of the test compounds against various microbial strains.[6][7]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in the appropriate broth medium in the 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Screening
This method is suitable for preliminary screening of the antimicrobial activity of the synthesized compounds.[8][9]
Materials:
-
Test compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria, or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Sterile cotton swabs
-
Micropipette
Procedure:
-
Preparation of Agar Plates:
-
Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.
-
Allow the agar to solidify completely.
-
-
Inoculation:
-
Prepare a microbial suspension equivalent to the 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn.
-
-
Well Preparation and Compound Addition:
-
Using a sterile cork borer, create wells of uniform diameter in the inoculated agar.
-
Carefully add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.
-
A solvent control should also be included.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Protocol 3: MTT Assay for Cytotoxicity Evaluation
This protocol is used to assess the potential toxicity of the antimicrobial compounds against mammalian cell lines.[10][11]
Materials:
-
Test compounds
-
Mammalian cell line (e.g., Vero, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Include untreated cells as a negative control and a vehicle control (solvent only).
-
-
MTT Assay:
-
After the desired exposure time (e.g., 24 or 48 hours), add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Visualizations
Experimental and logical relationships
Caption: Workflow for antimicrobial evaluation of tetrahydroindazole derivatives.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Some indazole derivatives are proposed to act by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[9]
Caption: Inhibition of DNA gyrase by tetrahydroindazole derivatives.
Proposed Mechanism of Action: Quorum Sensing Inhibition
Indazole compounds may interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor expression and biofilm formation.[12]
Caption: Disruption of quorum sensing by tetrahydroindazole derivatives.
References
- 1. scribd.com [scribd.com]
- 2. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. benchchem.com [benchchem.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. benchchem.com [benchchem.com]
- 8. botanyjournals.com [botanyjournals.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking | Drug Target Insights [journals.aboutscience.eu]
Synthesis of Tetrahydroindazoles via Condensation Reactions: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of tetrahydroindazole scaffolds is a critical step in the discovery of novel therapeutics. This heterocyclic motif is a common feature in a wide range of biologically active compounds. This document provides detailed experimental protocols for the synthesis of tetrahydroindazoles via condensation reactions, presents quantitative data in a clear, tabular format, and includes a workflow diagram for visualization.
Introduction
Tetrahydroindazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in molecules exhibiting a wide array of biological activities, including kinase inhibition and sigma-2 receptor modulation.[1][2] The core structure is typically assembled through a key condensation reaction, forming the pyrazole ring fused to a cyclohexane or cyclohexene ring. The specific experimental conditions for this condensation can vary significantly depending on the starting materials and the desired substitution pattern on the resulting tetrahydroindazole. This note details common and effective procedures for this synthesis.
Experimental Protocols
Two primary methods for the synthesis of tetrahydroindazoles via condensation are detailed below. The first involves the reaction of a 1,3-dione with a hydrazine derivative, a classic and versatile approach. The second describes a multi-step synthesis where the tetrahydroindazole core is formed from a protected cyclic ketone.
Protocol 1: Direct Condensation of a 1,3-Dione with Hydrazine
This protocol describes the synthesis of a substituted tetrahydroindazole from a cyclic 1,3-dione and a hydrazine hydrate. This method is often favored for its simplicity and directness.
Materials:
-
2-acetyl-5,5-dimethyl-cyclohexane-1,3-dione
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Glacial acetic acid (optional, as a catalyst)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Recrystallization apparatus or flash chromatography system
Procedure:
-
To a solution of 2-acetyl-5,5-dimethyl-cyclohexane-1,3-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
If required, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-3 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel flash chromatography to yield the pure tetrahydroindazole derivative.
Protocol 2: Multi-step Synthesis from a Protected Cyclic Ketone
This protocol outlines a synthetic route starting from a protected cyclic ketone, which is first acylated and then condensed with a hydrazine to form the tetrahydroindazole ring.[3] This method allows for the introduction of diverse substituents.
Step 1: Acylation of the Ketone
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.[3]
-
Add diethyl oxalate (1.1 eq) dropwise and allow the reaction to warm to room temperature, stirring for 16 hours.[3]
-
Quench the reaction with 1N HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel flash chromatography to yield the acylated product.[3]
Step 2: Condensation with Hydrazine
-
Dissolve the purified acylated product from Step 1 (1.0 eq) in ethanol.
-
Add propylhydrazine (1.2 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel flash chromatography to obtain the desired tetrahydroindazole. An 82% yield has been reported for this step.[3]
Data Presentation
The following table summarizes quantitative data from representative literature procedures for the synthesis of tetrahydroindazoles.
| Protocol | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-acetyl-5,5-dimethyl-cyclohexane-1,3-dione, Hydrazine | (optional) Acetic acid | EtOH | 80 | 2-3 | High | [1] |
| 2 | 1,4-dioxaspiro[4.5]decan-8-one, Diethyl oxalate, Propylhydrazine | LDA | THF/EtOH | -78 to RT, Reflux | 16, 4-6 | 68 (Step 1), 82 (Step 2) | [3] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of tetrahydroindazoles via the condensation of a cyclic 1,3-dione with a hydrazine derivative.
Caption: General workflow for tetrahydroindazole synthesis.
References
- 1. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 4,5,6,7-Tetrahydro-1H-indazole in Modern Drug Discovery
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydro-1H-indazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design of potent and selective ligands targeting a wide array of biological targets. This document provides an overview of its applications in drug design, supported by quantitative data, detailed experimental protocols for synthesis and evaluation, and visual representations of relevant signaling pathways and experimental workflows.
Applications in Drug Design
The tetrahydroindazole scaffold is a key component in the development of various therapeutic agents due to its ability to engage in multiple non-covalent interactions with biological macromolecules. Its partially saturated bicyclic system offers a three-dimensional architecture that can be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties.[1]
Key therapeutic areas where this scaffold has shown significant promise include:
-
Oncology: As a core structure for potent and selective kinase inhibitors.[1] Several indazole-containing compounds have been developed as anti-cancer agents, with some reaching clinical trials and receiving FDA approval, such as Axitinib and Pazopanib.[2][3]
-
Infectious Diseases: Demonstrating potent activity against Mycobacterium tuberculosis.[4][5]
-
Neurological Disorders: Serving as a basis for the development of ligands for sigma-1 and sigma-2 receptors, which are implicated in various central nervous system (CNS) disorders.[6]
-
Inflammatory Diseases: As a scaffold for glucocorticoid receptor modulators.[7]
-
Metabolic Disorders: As inverse agonists for the cannabinoid-1 (CB1) receptor, with potential applications in treating obesity and related metabolic conditions.[8]
Quantitative Data Summary
The following tables summarize the biological activity of various this compound derivatives from cited research, providing a comparative overview of their potency.
Table 1: Kinase Inhibitory Activity of Tetrahydroindazole Derivatives
| Compound | Target Kinase | Inhibition (Ki) | Reference |
| 3 | CDK2/cyclin A | 2.3 μM | [9] |
| 53 | CDK2/cyclin A1 | 2- to 10-fold improved vs. 3 | [9] |
| 59 | CDK2/cyclin E | 2- to 10-fold improved vs. 3 | [9] |
| 7mb | TrkA | Kd = 1.6 nM | [10] |
| 7mb | TrkB | Kd = 3.1 nM | [10] |
| 7mb | TrkC | Kd = 4.9 nM | [10] |
Table 2: Antitubercular Activity of Tetrahydroindazole Derivatives
| Compound | Target | Minimum Inhibitory Concentration (MIC) | Reference |
| 6a | Mycobacterium tuberculosis | 1.7 μM | [4][5] |
| 6m | Mycobacterium tuberculosis | 1.9 μM | [4][5] |
| 6q | Mycobacterium tuberculosis | 1.9 μM | [4][5] |
Table 3: Sigma Receptor Binding Affinity of Tetrahydroindazole Derivatives
| Compound | Target Receptor | Binding Affinity (pKi) | Selectivity | Reference |
| 7bf | Sigma-1 | 7.8 M | >500-fold vs. Sigma-2 | [6] |
Signaling Pathways and Mechanisms of Action
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Derivatives of this compound have been identified as inhibitors of CDK2/cyclin complexes.[9] CDKs are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy.[9] The diagram below illustrates the role of the CDK2/cyclin E1 complex in the G1/S phase transition of the cell cycle and the inhibitory action of tetrahydroindazole-based compounds.
CDK2/Cyclin E Inhibition Pathway
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to the tetrahydroindazole scaffold involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12] Microwave-assisted synthesis has been shown to improve yields and shorten reaction times.[12]
Protocol 1: Microwave-Assisted Synthesis of Tetrahydroindazoles [12]
-
Reactants:
-
2-acetylcyclohexanone (1 equivalent)
-
Substituted hydrazine (1 equivalent)
-
-
Procedure:
-
Mix the reactants in a suitable vessel for microwave synthesis.
-
Irradiate the mixture in a focused microwave reactor.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, purify the product by column chromatography.
-
The following diagram outlines a typical workflow for the synthesis and evaluation of tetrahydroindazole-based drug candidates.
References
- 1. 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole | RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 12. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4,5,6,7-Tetrahydro-1H-indazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5,6,7-tetrahydro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound from cyclohexanone and hydrazine?
A1: The most frequently observed impurities include:
-
Unreacted Starting Materials: Residual cyclohexanone and hydrazine.
-
Intermediate-Related Impurity: Cyclohexanone hydrazone, resulting from incomplete cyclization.
-
By-products: 1,2,3,4-Tetrahydrocarbazole, which can form as a significant by-product, especially when using substituted hydrazines (e.g., phenylhydrazine) under acidic conditions (Borsche–Drechsel cyclization).
-
Isomeric Impurity: The 4,5,6,7-tetrahydro-2H-indazole isomer.
-
Degradation Products: Various products can arise from the degradation of the target molecule under harsh conditions such as strong acids, bases, oxidizing agents, or exposure to light.
Q2: How can I minimize the formation of the tetrahydrocarbazole by-product?
A2: The formation of the tetrahydrocarbazole by-product is favored by acidic conditions. To minimize its formation, consider the following:
-
pH Control: Maintain a neutral or slightly basic pH during the reaction.
-
Reaction Temperature: Avoid excessively high reaction temperatures, which can promote the rearrangement leading to the carbazole.
-
Choice of Hydrazine: If the use of a substituted hydrazine is not critical, using hydrazine hydrate can reduce the propensity for this side reaction.
Q3: What analytical techniques are recommended for monitoring the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for quantifying the purity of the final product and detecting non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities, including residual starting materials and some by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and for characterizing isolated impurities.
Q4: What are the typical storage conditions for this compound to prevent degradation?
A4: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from light, moisture, and oxidation.
Troubleshooting Guides
Problem 1: Low yield of this compound and presence of a significant amount of cyclohexanone hydrazone.
| Possible Cause | Suggested Solution |
| Incomplete cyclization of the hydrazone intermediate. | - Increase reaction time: Monitor the reaction progress using TLC or HPLC to ensure the disappearance of the hydrazone spot/peak. - Increase reaction temperature: Cautiously increase the temperature, but be mindful of potential side reactions. - Use a catalyst: The addition of a catalytic amount of acid (e.g., acetic acid) or base can facilitate the cyclization. However, be aware that acidic conditions might promote carbazole formation. |
| Suboptimal reaction conditions. | - Solvent selection: Ensure the chosen solvent is appropriate for the reaction temperature and solubility of reactants. Ethanol is a commonly used solvent. - Stoichiometry: Use a slight excess of hydrazine to drive the initial hydrazone formation to completion. |
Problem 2: Presence of a significant, less polar impurity identified as 1,2,3,4-tetrahydrocarbazole.
| Possible Cause | Suggested Solution |
| Acid-catalyzed Borsche–Drechsel cyclization side reaction. | - Neutralize acidic catalysts: If an acid catalyst was used, consider switching to a non-acidic or basic catalyst system. - Buffer the reaction mixture: Maintain a neutral or slightly alkaline pH throughout the reaction. - Lower reaction temperature: This side reaction is often accelerated at higher temperatures. |
| Use of phenylhydrazine or other arylhydrazines. | - Use hydrazine hydrate: If the synthetic route allows, using unsubstituted hydrazine will prevent the formation of N-aryl carbazoles. |
Problem 3: Presence of an isomeric impurity.
| Possible Cause | Suggested Solution |
| Formation of the 4,5,6,7-tetrahydro-2H-indazole isomer. | - Purification: The 1H- and 2H-isomers often have different polarities and may be separable by column chromatography. Develop a suitable chromatographic method for their separation. - Reaction conditions: The ratio of 1H- to 2H-isomers can sometimes be influenced by the choice of solvent and base. Experiment with different conditions to favor the desired 1H-isomer. |
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from the analysis of impurities. Users should populate this table with their own experimental results.
| Impurity | Typical Retention Time (HPLC) | m/z (LC-MS) | Observed % in Crude Product (User Data) | Observed % in Purified Product (User Data) |
| Cyclohexanone | - | - | ||
| Hydrazine | - | - | ||
| Cyclohexanone Hydrazone | ||||
| 1,2,3,4-Tetrahydrocarbazole | ||||
| 4,5,6,7-Tetrahydro-2H-indazole |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanone (1.0 eq) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a suitable gradient (e.g., 10% B to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Note: This is a starting point, and the method should be optimized for specific impurity profiles.
Visualizations
Caption: Synthetic workflow for this compound.
Technical Support Center: Tetrahydroindazole Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of tetrahydroindazole derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Issues
Q1: My tetrahydroindazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.
-
Purity of Reagents and Solvents: Impurities in starting materials like cyclohexanedione or substituted hydrazines can lead to unwanted side reactions. Ensure you are using reagents of appropriate purity and that solvents are anhydrous, especially for reactions involving strong bases.
-
Atmospheric Moisture and Oxygen: Certain reactions, particularly those employing organometallic reagents or strong bases, are sensitive to air and moisture. Utilizing proper inert atmosphere techniques, such as a nitrogen or argon blanket, is crucial.
-
Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and diminished yields. Ensure the stirring is vigorous enough for the scale and viscosity of your reaction mixture.
-
Product Decomposition: The desired tetrahydroindazole derivative may be unstable under the reaction or workup conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect any product degradation over time.
Regioselectivity in N-Alkylation
Q2: My N-alkylation of a tetrahydroindazole is producing a mixture of N1 and N2 isomers. How can I selectively synthesize the N1-substituted product?
Achieving regioselectivity in the N-alkylation of indazoles and their saturated analogues is a common challenge. The N1-substituted product is often the thermodynamically more stable isomer. To favor its formation:
-
Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is known to strongly favor N1-alkylation.[1][2]
-
Steric Hindrance: Bulky substituents at the C3 position of the indazole ring can sterically hinder the N2 position, thus favoring alkylation at the N1 position.
-
Thermodynamic Equilibration: In some cases, using specific electrophiles in a solvent like dimethylformamide (DMF) can lead to an equilibration process that favors the more stable N1-substituted indazole.[1][2]
Q3: I need to synthesize the N2-substituted tetrahydroindazole, but my current method favors the N1 isomer. What should I change?
To favor the kinetically preferred N2-product, you need to modify the electronic properties of the substrate or alter the reaction conditions to prevent thermodynamic equilibration.
-
Introduce an Electron-Withdrawing Group (EWG): Placing a strong EWG, such as a nitro (NO₂) or an ester (CO₂Me) group, at the C7 position of the indazole ring has been shown to provide excellent N2-selectivity (≥96%).[1]
-
Reaction Conditions: While basic conditions often lead to a mixture or favor N1, alkylation under neutral or acidic conditions can selectively proceed at the N2 position.
-
Mitsunobu Reaction: The Mitsunobu reaction has been shown to favor the formation of the N2 regioisomer.[1][2]
| Condition | Predominant Isomer | Notes |
| NaH in THF | N1 | Generally provides high N1 selectivity.[1][2] |
| Cs₂CO₃ in DMF | Mixture or N1 | Commonly used, but may result in mixtures. |
| Mitsunobu Reaction | N2 | Favors the kinetically controlled N2 product.[1][2] |
| C7-EWG substituent | N2 | Electron-withdrawing groups at C7 direct to N2.[1] |
Purification and Side Products
Q4: I am having difficulty purifying my crude tetrahydroindazole product. What are some effective methods?
Purification can be challenging due to the presence of closely related isomers or byproducts.
-
Column Chromatography: This is the most common method. Careful selection of the solvent system is critical. A gradient elution may be necessary to separate closely eluting compounds.
-
Recrystallization: This can be a highly effective technique for obtaining high-purity crystalline products, although it may lead to a lower recovery. A thorough solvent screen is necessary to find an appropriate solvent system.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although it is less scalable.[3]
Q5: What are common side products in the synthesis of tetrahydroindazoles from cyclohexanediones and hydrazines?
The reaction between a 1,3-cyclohexanedione and a hydrazine can sometimes lead to the formation of a monophenylhydrazone as an intermediate, which under certain conditions might not fully cyclize or could participate in side reactions.[4] Additionally, if the reaction conditions are not carefully controlled, over-alkylation or the formation of other condensation products can occur.
Analytical Characterization
Q6: How can I distinguish between N1 and N2 alkylated tetrahydroindazole isomers using NMR?
The definitive assignment of N1 and N2 regioisomers can be achieved using advanced NMR techniques.
-
Heteronuclear Multiple Bond Correlation (HMBC): In the HMBC spectrum, a correlation between the protons of the N-alkyl group and the C7a carbon of the indazole core is indicative of the N1 isomer. Conversely, a correlation to the C3 carbon and the absence of a correlation to C7a suggests the N2 isomer.[2][5]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments can also help in assigning the regiochemistry by observing through-space interactions between the N-alkyl protons and the protons on the tetrahydro- portion of the molecule.[5][6]
| Spectroscopic Technique | N1 Isomer | N2 Isomer |
| ¹H-¹³C HMBC | Correlation between N-alkyl protons and C7a | Correlation between N-alkyl protons and C3 |
| NOESY | Potential for NOE between N-alkyl group and H-7 | Potential for NOE between N-alkyl group and H-3 (if present) |
Experimental Protocols
Protocol 1: General Synthesis of 4,5,6,7-Tetrahydro-1H-indazole from 1,3-Cyclohexanedione and Hydrazine
This protocol describes a general procedure for the synthesis of the parent tetrahydroindazole.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: N1-Selective Alkylation of a Tetrahydroindazole
This protocol outlines a method for the selective N1-alkylation.
-
Deprotonation: To a solution of the tetrahydroindazole (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stirring: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Addition of Electrophile: Cool the mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated tetrahydroindazole.
Visualizations
Caption: A troubleshooting workflow for addressing low yields.
Caption: Factors influencing N1 vs. N2 regioselectivity.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
how to increase the yield of 4,5,6,7-tetrahydro-1H-indazole synthesis
Welcome to the Technical Support Center for the synthesis of 4,5,6,7-tetrahydro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for this important synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct method for synthesizing this compound involves a two-step process. The first step is the formylation of cyclohexanone to produce 2-(hydroxymethylene)cyclohexanone. This intermediate is then reacted with hydrazine in a cyclocondensation reaction to yield the final product.
Q2: What are the critical parameters affecting the yield of the cyclocondensation step?
The yield of the cyclocondensation reaction is highly dependent on several factors, including the choice of catalyst, solvent, reaction temperature, and reaction time. Optimization of these parameters is crucial for maximizing the yield and purity of this compound.
Q3: What are the common side products in this synthesis, and how can they be minimized?
A common side product is the isomeric 2H-indazole.[1] The formation of this isomer can be influenced by the reaction conditions. Running the reaction at lower temperatures can sometimes favor the formation of the desired 1H-indazole, which is generally the more thermodynamically stable isomer.[1][2] Another potential issue is the presence of unreacted hydrazone intermediate, which can result from incomplete cyclization.[1] Ensuring sufficient reaction time and optimal temperature can help drive the reaction to completion.[1]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Catalyst | The choice of catalyst significantly impacts the reaction rate and yield. While the reaction can proceed without a catalyst, acidic or basic catalysts can improve the yield. Acetic acid or p-toluenesulfonic acid (p-TsOH) are effective acidic catalysts. Piperidine can be used as a basic catalyst. |
| Inappropriate Solvent | The solvent plays a crucial role in the reaction. Ethanol is a commonly used solvent. However, optimizing the solvent based on the specific catalyst and reaction conditions may be necessary. |
| Incorrect Reaction Temperature | The reaction is typically performed at reflux temperature.[3] However, if side product formation is an issue, lowering the temperature and extending the reaction time should be considered. |
| Impure Starting Materials | The purity of cyclohexanone, the formylating agent, and hydrazine can affect the yield. Ensure all starting materials are of high purity. The quality of hydrazine, in particular, can be critical. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or addition of more catalyst may be beneficial. |
| Product Loss During Workup and Purification | The product can be lost during extraction and purification steps. Optimize the extraction solvent and the purification method (e.g., column chromatography or recrystallization) to minimize loss. |
Problem 2: Formation of Impurities and Side Products
| Observed Issue | Troubleshooting Suggestion |
| Presence of 2H-indazole isomer | Modify the reaction conditions to favor the formation of the thermodynamically more stable 1H-indazole. This can often be achieved by adjusting the temperature and choice of base or solvent system.[1] |
| Unreacted Hydrazone Intermediate | Increase the reaction time or temperature to ensure complete cyclization. The addition of an acid or base catalyst can also promote the cyclization step.[1] In some cases, removal of water using a Dean-Stark apparatus can be beneficial.[1] |
| Polymeric or Tar-like Byproducts | This can result from overly harsh reaction conditions. Consider lowering the reaction temperature and ensuring a controlled addition of reagents. |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the impact of different catalysts on the yield of 3-amino-4,5,6,7-tetrahydro-1H-indazole, a closely related derivative, which provides insights into catalyst performance for the parent compound's synthesis.
| Catalyst/Method | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| No Catalyst | 2-cyanocyclohexanone, Hydrazine hydrate | Ethanol | Reflux | 4 | 75 | A common baseline method; yield can be variable. |
| Acetic Acid | 2-ethoxycarbonylcyclohexanone, Hydrazine hydrate | Ethanol | Reflux | 6 | 80 | Mildly acidic conditions can promote the reaction. |
| p-Toluenesulfonic acid (p-TsOH) | Cyclohexanone, Malononitrile, Hydrazine hydrate | Ethanol | Reflux | 5 | 85 | A one-pot, three-component reaction catalyzed by a Brønsted acid. |
| Piperidine | 2-(ethoxymethylene)cyclohexanone, Hydrazine hydrate | Ethanol | Reflux | 3 | 82 | Basic conditions can facilitate the initial Michael addition. |
| Copper(I) iodide (CuI) | 2-bromocyclohex-1-ene-1-carbaldehyde, Hydrazine | DMF | 110 | 12 | 78 | Example of a transition-metal catalyzed approach. |
This data is illustrative and based on the synthesis of a substituted derivative. Actual yields for this compound may vary.
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 2-(hydroxymethylene)cyclohexanone
-
To a stirred solution of sodium methoxide in toluene, add cyclohexanone dropwise at a temperature below 10°C.
-
After the addition of cyclohexanone, add ethyl formate dropwise, maintaining the temperature below 10°C.
-
Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by pouring it into a mixture of ice and hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(hydroxymethylene)cyclohexanone. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-(hydroxymethylene)cyclohexanone from Step 1 in ethanol.
-
Add hydrazine hydrate to the solution. An acidic catalyst such as a few drops of acetic acid can be added to improve the reaction rate.
-
Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Visualizations
Caption: General experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.
References
Technical Support Center: Purification of 4,5,6,7-tetrahydro-1H-indazole
Welcome to the technical support center for the purification of 4,5,6,7-tetrahydro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most effective and widely used method for the purification of this compound is column chromatography using silica gel as the stationary phase. This technique is highly efficient at separating the target compound from starting materials, by-products, and other impurities commonly found in the crude reaction mixture.
Q2: What are the likely impurities I might encounter in my crude this compound?
A2: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., 2-hydroxymethylenecyclohexanone and hydrazine), the isomeric 4,5,6,7-tetrahydro-2H-indazole, and potential dimeric or polymeric by-products. The formation of the 2H-indazole isomer is a frequent challenge in indazole synthesis, which can complicate purification.[1]
Q3: How do I choose the right solvent system (eluent) for the column?
A3: The ideal solvent system should be determined by preliminary analysis using Thin Layer Chromatography (TLC). A mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate is a common starting point. The goal is to find a solvent ratio that provides good separation between your desired compound and impurities, ideally with an Rf value of 0.2-0.4 for the this compound.[2]
Q4: How can I confirm the purity of my final product?
A4: The purity of the collected fractions should be assessed by TLC. Once the pure fractions are combined and the solvent is evaporated, the final purity of the compound can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any organic impurities, and Mass Spectrometry (MS) to verify the molecular weight.
Experimental Protocols
Detailed Methodology for Purification by Column Chromatography
This protocol provides a general yet detailed procedure for the purification of this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh for flash chromatography is recommended)[3]
-
n-Hexane (or Petroleum Ether), ACS grade or distilled
-
Ethyl Acetate, ACS grade or distilled
-
TLC plates (silica gel 60 F254)
-
Glass column for chromatography
-
Eluent collection tubes or flasks
2. TLC Analysis for Solvent System Optimization:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product on a TLC plate.
-
Develop several TLC plates using different ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).
-
Visualize the plates under UV light and/or by staining (e.g., with potassium permanganate).
-
Select the solvent system that gives the best separation of the product spot (target Rf ≈ 0.2-0.4) from impurity spots.[2]
3. Preparation of the Column:
-
Choose a glass column of appropriate size. A general guideline is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Carefully pack the column by pouring the slurry, ensuring no air bubbles are trapped. An even and well-packed column is crucial for good separation.
-
Allow the silica gel to settle, then drain the excess solvent until the solvent level is just above the silica surface.
-
Add a thin layer of sand (approx. 0.5 cm) to the top of the silica bed to prevent it from being disturbed during sample loading.[2][3]
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin eluting with the solvent system determined from your TLC analysis (e.g., 9:1 hexane:ethyl acetate).
-
If necessary, employ a gradient elution by gradually increasing the polarity of the mobile phase.[2][4] For example, start with 10% ethyl acetate in hexane and slowly increase the concentration of ethyl acetate to 20%, 30%, and so on.
-
Collect fractions in separate tubes and monitor the elution process by TLC to identify which fractions contain the pure product.
6. Product Isolation:
-
Combine the fractions that contain the pure this compound as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Data Presentation
Table 1: Typical Column Chromatography Parameters for Tetrahydroindazole Derivatives
| Parameter | Recommended Specification | Purpose |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard adsorbent for moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | Provides a good polarity range for elution. |
| Elution Mode | Gradient Elution | Often more effective than isocratic elution for separating complex mixtures.[2] |
| Initial Eluent | 5-10% Ethyl Acetate in Hexane | To elute non-polar impurities first. |
| Final Eluent | 30-50% Ethyl Acetate in Hexane | To elute the desired, more polar product. |
| Target Rf (TLC) | 0.2 - 0.4 | Ensures good separation and a reasonable elution time.[2] |
Troubleshooting Guides
Problem 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen solvent system (eluent) lacks the optimal polarity to resolve the components of the mixture effectively.
-
Solution: Perform a more thorough TLC analysis with a wider range of solvent systems. Try adding a small amount of a third solvent, such as dichloromethane or a trace of methanol, to fine-tune the polarity. A slower flow rate during elution can also improve resolution.
-
-
Possible Cause: The column was packed improperly, leading to channeling.
-
Solution: Ensure the silica gel is packed uniformly without any cracks or air bubbles. Repacking the column may be necessary.
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is too non-polar, causing your compound to remain strongly adsorbed to the silica gel.
-
Solution: Gradually increase the polarity of your solvent system. If you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If the compound still does not elute, a small percentage of a more polar solvent like methanol can be added to the eluent.[2]
-
Problem 3: The compound appears to be degrading on the column.
-
Possible Cause: this compound, being a basic compound, might interact strongly with the weakly acidic surface of standard silica gel, potentially leading to streaking or degradation.[5]
-
Solution: Consider using neutralized silica gel to minimize acidic interactions.[5] Alternatively, adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can help to improve the peak shape and prevent degradation. Another option is to switch the stationary phase to neutral alumina.[2]
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting common column chromatography problems.
References
Technical Support Center: Regioselective N-Alkylation of Indazoles
Welcome to the technical support center for indazole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling regioselectivity and avoiding the formation of the undesired 2H-indazole isomer during N-alkylation reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N-1 and N-2 isomers. How can I improve the selectivity for the N-1 product?
Answer: Poor regioselectivity is a common issue, often resulting from reaction conditions that do not strongly favor either kinetic or thermodynamic control. To enhance the formation of the more stable N-1 isomer, consider the following modifications:
-
Change the Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) is highly effective for achieving N-1 selectivity.[1][2][3] This system is believed to favor the thermodynamic product. Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often lead to mixtures of regioisomers.[3][4][5]
-
Leverage Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][6][7] Conditions that allow for equilibration, such as slightly elevated temperatures and sufficient reaction time, can favor the formation of the N-1 alkylated product.[2][6]
-
Substituent Effects: If your indazole has a substituent at the C-3 position, particularly one capable of chelating with the sodium cation (e.g., carboxymethyl, COMe), the NaH/THF system can provide excellent (>99:1) N-1 selectivity.[1][2][3]
Question 2: I am observing a high yield of the undesired 2H-indazole isomer. What conditions favor this outcome?
Answer: Formation of the N-2 isomer can be favored under several conditions:
-
Steric Hindrance at C-7: If the indazole ring has a bulky substituent at the C-7 position (adjacent to N-1), steric hindrance can block the approach of the alkylating agent to the N-1 position, thereby directing alkylation to N-2.[1][4] For example, indazoles with NO₂ or CO₂Me groups at C-7 have shown excellent N-2 regioselectivity (≥96%).[1][2][3][7]
-
Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) is known to strongly favor the formation of the N-2 alkylated product.[2][6] In some cases, N-1:N-2 ratios of 1:2.5 have been observed.[2][6]
-
Kinetic Control: Conditions that favor the kinetic product can sometimes lead to the N-2 isomer. This can involve the use of specific base/solvent combinations and lower reaction temperatures where the initial site of deprotonation or alkylation is trapped before it can equilibrate to the thermodynamic N-1 product.
-
Acid Catalysis: Certain acid-catalyzed protocols, for instance using TfOH with diazo compounds, have been specifically developed for highly selective N-2 alkylation.[8]
Question 3: How can I effectively separate the N-1 and N-2 isomers after the reaction is complete?
Answer: Separating 1H- and 2H-indazole isomers is crucial when a mixture is formed.
-
Flash Column Chromatography: This is the most common method for separating indazole regioisomers. The two isomers often have different polarities, allowing for separation on a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[9] Typically, the N-1 isomer is less polar and elutes first.[9]
-
Recrystallization: If the isomers have significantly different solubilities in a particular solvent system, recrystallization can be an effective and scalable purification method.[10] A screening of mixed solvent systems (e.g., THF/water or methanol/water) may be necessary to identify optimal conditions for selectively crystallizing one isomer.[10]
Question 4: My reaction is not proceeding to completion. What should I check?
Answer: Incomplete conversion can be due to several factors:
-
Base Inactivity: Ensure the base is fresh and active. For example, sodium hydride is highly reactive with moisture; use of old or improperly stored NaH can lead to poor results.
-
Insufficient Equivalents: Using insufficient base (e.g., less than one equivalent) will result in incomplete deprotonation of the indazole, leading to low conversion.[2]
-
Temperature: Some alkylations require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature. For example, some protocols require heating to 50 °C or 90 °C.[2][11]
-
Alkylating Agent Reactivity: Ensure the alkylating agent is sufficiently reactive. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Alkyl tosylates are also effective electrophiles.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difference in stability between 1H- and 2H-indazoles?
A1: The 1H-indazole tautomer features a benzenoid (aromatic six-membered ring) structure, which is thermodynamically more stable than the quinonoid-like structure of the 2H-indazole tautomer.[2][7][9][12][13] This inherent stability is a key factor that can be exploited to drive regioselectivity towards N-1 substitution under thermodynamic control.
Q2: Which analytical techniques are best for differentiating between N-1 and N-2 alkylated indazole isomers?
A2: Unambiguous structural assignment is critical. Several spectroscopic techniques are used:
-
NMR Spectroscopy: This is the most powerful tool.
-
¹H NMR: The chemical shift of the H-3 proton is often diagnostic. It is typically more deshielded (appears at a higher chemical shift) in 2H-indazoles compared to 1H-isomers.[14]
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly C3, C7, and C7a, show significant and predictable differences between the two isomers, allowing for unequivocal assignment.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is definitive. For an N-1 alkylated indazole, a correlation can be observed between the protons on the alkyl group's alpha-carbon and the C-7a carbon of the indazole ring. For an N-2 isomer, this correlation is observed with the C-3 carbon.[2][3][6]
-
-
Other Techniques: While NMR is primary, other methods like IR, UV-Vis spectroscopy, and mass spectrometry can show differences between the isomers, but are generally used as supplementary characterization techniques.[14][15]
Q3: How do electronic effects of substituents on the indazole ring influence N-alkylation?
A3: Electronic effects play a significant role alongside sterics. Electron-withdrawing groups on the benzene ring can increase the acidity of the N-H proton, potentially affecting the rate of deprotonation. The position of these groups can also influence the relative nucleophilicity of the N-1 and N-2 atoms in the resulting indazolide anion, thereby altering the N-1/N-2 ratio.
Data Summary: Influence of Reaction Conditions on Regioselectivity
The choice of base and solvent has a profound impact on the ratio of N-1 to N-2 alkylated products. The following table summarizes representative data from the literature.
| Indazole Substrate | Base | Solvent | Alkylating Agent | N-1 : N-2 Ratio | Yield (%) | Reference |
| Methyl 1H-indazole-3-carboxylate | NaH | THF | n-Pentyl bromide | >99 : 1 | 95 | [2] |
| 3-tert-Butyl-1H-indazole | NaH | THF | n-Pentyl bromide | >99 : 1 | 95 | [2] |
| 1H-Indazole-7-carbonitrile | NaH | THF | n-Pentyl bromide | 4 : 96 | 95 | [2] |
| Methyl 1H-indazole-3-carboxylate | K₂CO₃ | DMF | n-Pentyl bromide | 60 : 40 | 85 | [2] |
| Methyl 1H-indazole-3-carboxylate | Cs₂CO₃ | DMF | n-Pentyl bromide | 67 : 33 | 90 | [2] |
| Methyl 1H-indazole-3-carboxylate | - (Mitsunobu) | THF | n-Pentanol | 26 : 74 | 78 (combined) | [2] |
| 5-Bromo-1H-indazole-3-carboxylate | K₂CO₃ | DMF | Isobutyl bromide | 58 : 42 | 72 (combined) | [5] |
Detailed Experimental Protocols
Protocol 1: Highly Selective N-1 Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N-1 position using the NaH/THF system.[2][4]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typical concentration 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Safety Note: NaH reacts violently with water. Ensure all glassware is dry and reagents are anhydrous. Hydrogen gas is evolved.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature. If the reaction is slow, it can be gently heated (e.g., to 50 °C) and monitored by TLC or LC-MS.[2]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water or saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: N-2 Selective Alkylation (Mitsunobu Reaction)
This protocol typically favors the formation of the N-2 isomer.[4][12]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over several minutes. The reaction is often accompanied by a color change.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring progress by TLC or LC-MS.
-
Concentration: Once complete, remove the solvent under reduced pressure.
-
Purification: The crude mixture, which will contain triphenylphosphine oxide, can be purified directly by flash column chromatography to separate the N-1 and N-2 isomers.
Visual Guides and Workflows
General Workflow for Indazole N-Alkylation
The following diagram illustrates the typical experimental sequence for the N-alkylation of an indazole substrate.
Decision Tree for Optimizing N-1 Selectivity
This diagram provides a logical troubleshooting guide for researchers aiming to maximize the yield of the N-1 alkylated product.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. pure.mpg.de [pure.mpg.de]
- 8. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 12. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of Tetrahydroindazole Derivatives
Welcome to the Technical Support Center for the scale-up synthesis of tetrahydroindazole derivatives. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues that may arise during your synthetic work.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield for our tetrahydroindazole synthesis upon scaling up. What are the common culprits?
A1: A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors that are more pronounced in larger reactors. The most common causes include:
-
Mass and Heat Transfer Limitations: Inefficient mixing in large vessels can lead to localized "hot spots" or areas with low reactant concentrations. This can promote the formation of side products and the degradation of starting materials or the desired product.[1][2]
-
Exothermic Events: Many synthetic steps for preparing indazole cores, such as diazotization and cyclization, are exothermic.[3] Heat that is easily dissipated in small flasks can accumulate in large reactors, potentially leading to thermal runaway and product decomposition.[1][3][4][5]
-
Changes in Reagent Addition Rates: The rate at which reagents are added is crucial and often needs to be re-optimized for larger scales. A rate that is optimal in the lab might lead to poor reaction profiles or increased impurity formation at scale.[2]
-
Impurity Profile of Starting Materials: Larger batches of starting materials may contain impurities that were present in negligible amounts at the lab scale but can significantly interfere with the reaction on a larger scale.[2]
Q2: Our N-alkylation of a tetrahydroindazole is producing an inseparable mixture of N1 and N2 regioisomers. How can we improve the selectivity?
A2: Achieving high regioselectivity in the N-alkylation of indazoles and their tetrahydro derivatives is a well-documented challenge, as direct alkylation often yields a mixture of N1 and N2 substituted products.[6][7] The product ratio is a delicate balance of several factors that can be adjusted to favor one isomer.[7]
Key factors influencing N1 vs. N2 selectivity include:
-
Choice of Base and Solvent: This is a critical parameter. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to strongly favor N1-alkylation.[6][7] The polarity of the solvent and the nature of the base's counter-ion can affect the nucleophilicity of the two nitrogen atoms in the indazole ring.[7]
-
Substituents on the Indazole Ring: The electronic properties and steric hindrance of substituents play a significant role.
-
Steric Effects: Bulky groups at the C3-position can sterically hinder the N2-position, thus promoting alkylation at the N1-position.[7]
-
Electronic Effects: Electron-withdrawing groups, especially at the C7-position (e.g., -NO₂ or -CO₂Me), can direct alkylation towards the N2-position with high selectivity.[7][8]
-
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the more thermodynamically stable isomer, while N2-products may be favored under kinetically controlled conditions.[6]
Troubleshooting Guides
Problem 1: Low Yield and/or Product Decomposition
If you are experiencing low yields or product degradation, a systematic troubleshooting approach is recommended.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to troubleshoot low reaction yields.
Problem 2: Poor N1/N2 Regioselectivity in Alkylation
When faced with an unfavorable ratio of N1 and N2 alkylated products, the following decision-making process can help improve selectivity for the desired N1-isomer.
Logical Workflow for N1-Alkylation Optimization
Caption: A decision tree for optimizing N1-regioselectivity in alkylation reactions.
Problem 3: Managing Exothermic Reactions During Scale-Up
Thermal runaway is a major safety concern when scaling up exothermic reactions.
| Parameter | Recommendation for Safe Scale-Up | Rationale |
| Reagent Addition | Use a syringe pump for controlled, slow, dropwise addition. For larger scales, consider a flow reactor.[3] | Rapid or bulk addition can cause the reaction to generate heat faster than it can be removed, leading to a thermal runaway.[3][4] |
| Cooling Capacity | Employ a large cooling bath (e.g., ice/water or a cryostat) with a good surface area-to-volume ratio. Ensure vigorous stirring.[3] | Inadequate cooling is a primary cause of loss of thermal control. The cooling system must be able to handle the total heat output of the reaction.[1][4] |
| Temperature Monitoring | Use a thermocouple placed directly in the reaction mixture to monitor the internal temperature. | The internal temperature can be significantly higher than the external bath temperature during an exotherm.[3] |
| Safety Assessment | Conduct a thorough literature review for thermal hazards. Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to quantify the heat of reaction before scaling up.[3] | These techniques help in assessing the potential thermal risk and designing appropriate safety measures.[3] |
Signs of a potential thermal runaway include:
-
A rapid and accelerating increase in the internal reaction temperature.[3]
-
A noticeable change in the color or viscosity of the reaction mixture.[4]
-
An increase in reactor pressure.[4]
-
Increased demand on the cooling system to maintain the set temperature.[4]
Experimental Protocols
Protocol 1: N1-Selective Alkylation of a Substituted 1H-Tetrahydroindazole
This protocol is optimized for achieving high selectivity for the N1-alkylated product.
-
Preparation: To a solution of the desired substituted 1H-tetrahydroindazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.[6]
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated tetrahydroindazole.[6]
Protocol 2: General Procedure for Reductive Amination
This is a common method for introducing amine substituents onto a tetrahydroindazole core.
-
Setup: A solution of the ketone (1 equivalent) and acetic acid (1.5 equivalents) in a suitable solvent like dichloroethane (DCE) is stirred at room temperature.[9]
-
Amine Addition: The desired amine (2 equivalents) is added, followed by the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).[9]
-
Reaction: The mixture is stirred at room temperature overnight.[9]
-
Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted multiple times with dichloromethane (DCM).[9]
-
Isolation: The combined organic layers are dried over sodium sulfate (Na₂SO₄), concentrated, and the crude product is purified, often by preparative HPLC or column chromatography.[9]
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up | Chemical Engineering Education [journals.flvc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 4,5,6,7-Tetrahydro-1H-indazole
Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and optimization strategies for this important synthetic building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and straightforward method is the condensation reaction between a 2-functionalized cyclohexanone, such as 2-formylcyclohexanone or its enolate (2-hydroxymethylenecyclohexanone), and hydrazine hydrate. This reaction proceeds via a cyclization-dehydration sequence to form the stable tetrahydroindazole ring system.
Q2: What are the critical parameters to control in this synthesis?
A2: The key parameters that significantly influence the reaction's success are:
-
Temperature: The reaction is typically run at elevated temperatures, often at the reflux temperature of the solvent, to ensure the reaction goes to completion.
-
Solvent: Protic solvents like ethanol or acetic acid are commonly used as they facilitate the proton transfer steps in the mechanism.
-
Stoichiometry: The molar ratio of hydrazine to the cyclohexanone derivative can affect the yield and impurity profile. An excess of hydrazine is sometimes used to drive the reaction forward, but this can complicate purification.
-
pH: The acidity of the reaction medium can be crucial. While the reaction is often carried out under neutral or slightly basic conditions with hydrazine hydrate, acidic catalysis can also be employed.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting 2-formylcyclohexanone (which may exist in equilibrium with its enol form) should be compared against the product spot. The product, being more polar than the starting material, will have a lower Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction by TLC until the starting material is consumed. If the reaction has stalled, consider increasing the reaction temperature or adding a catalytic amount of acid (e.g., acetic acid) to promote cyclization.
-
-
Possible Cause 2: Poor quality of starting materials.
-
Solution: Verify the purity of the 2-formylcyclohexanone and hydrazine hydrate. 2-formylcyclohexanone can be unstable and should ideally be freshly prepared or purified before use. Hydrazine hydrate can degrade over time; use a fresh bottle if in doubt.
-
-
Possible Cause 3: Incorrect work-up procedure.
-
Solution: The product, this compound, has some water solubility. Ensure that during the work-up, the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times to maximize recovery.
-
Problem 2: The final product is contaminated with impurities.
-
Possible Cause 1: Presence of unreacted starting materials.
-
Solution: This indicates an incomplete reaction. See the solutions for "Low or no product yield." Purification by column chromatography or recrystallization can remove unreacted starting materials.
-
-
Possible Cause 2: Formation of the intermediate hydrazone.
-
Solution: The formation of the hydrazone is a key intermediate step. If it is the major component in the final product, it suggests that the final cyclization and dehydration step is slow. Adding a catalytic amount of acid and increasing the reaction time and/or temperature can facilitate the conversion of the hydrazone to the desired product.
-
-
Possible Cause 3: Formation of side products.
-
Solution: Side reactions can occur, especially at high temperatures. If significant side product formation is observed, try running the reaction at a lower temperature for a longer period. Purification by column chromatography is the most effective way to remove side products.
-
Optimization of Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the effect of different parameters on the reaction outcome.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Solvent | Ethanol | Acetic Acid | Toluene | Water |
| Temperature (°C) | 78 (Reflux) | 100 | 110 (Reflux) | 100 |
| Reaction Time (h) | 6 | 4 | 8 | 12 |
| Catalyst | None | None | p-TsOH (cat.) | None |
| Yield (%) | 75 | 85 | 80 | 60 |
| Purity (by NMR) | Good | Excellent | Good | Fair |
Key Takeaways for Optimization:
-
Solvent Choice: Acetic acid as a solvent can also act as a catalyst, often leading to higher yields and purity in a shorter reaction time. Ethanol is a good, neutral alternative.
-
Catalysis: In a non-acidic solvent like toluene, an acid catalyst like p-toluenesulfonic acid (p-TsOH) can be beneficial.
-
Temperature and Time: There is a trade-off between reaction time and temperature. Higher temperatures can speed up the reaction but may also lead to more side products. Optimization is key to finding the right balance.
Experimental Protocol
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 2-formylcyclohexanone and hydrazine hydrate.
Materials:
-
2-Formylcyclohexanone
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Acetic Acid (optional, as catalyst or solvent)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-formylcyclohexanone (1.0 eq) in ethanol (5-10 mL per gram of starting material).
-
To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.
Caption: A flowchart of the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
side product analysis in the synthesis of substituted tetrahydroindazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of substituted tetrahydroindazoles, with a specific focus on side product analysis and mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a significant amount of an unexpected, less polar byproduct. How can I identify and minimize it?
A1: A common less polar byproduct in the synthesis of tetrahydroindazoles from cyclohexanone derivatives and phenylhydrazines is the corresponding tetrahydrocarbazole .[1][2][3] This occurs through a competitive Borsche–Drechsel cyclization, which is analogous to the well-known Fischer indole synthesis.
Troubleshooting Steps:
-
Confirmation of Side Product Identity:
-
LC-MS Analysis: Analyze the crude reaction mixture by LC-MS. The tetrahydrocarbazole byproduct will have a molecular weight corresponding to the loss of one nitrogen atom and two hydrogen atoms from the expected tetrahydroindazole product.
-
NMR Spectroscopy: Isolate the byproduct by column chromatography. The 1H NMR spectrum of the tetrahydrocarbazole will lack the characteristic N-H proton signal of the pyrazole ring (if unsubstituted) and will show aromatic signals consistent with a carbazole core.
-
-
Minimizing Tetrahydrocarbazole Formation:
-
Reaction Temperature: Carefully control the reaction temperature. Higher temperatures can favor the rearrangement leading to the carbazole derivative.[2] Running the reaction at the lowest effective temperature is advisable.
-
Acid Catalyst: The choice and amount of acid catalyst can influence the reaction pathway. A systematic screening of catalysts (e.g., acetic acid, p-toluenesulfonic acid, Lewis acids) and their concentrations may be necessary to find optimal conditions that favor indazole formation.
-
Reaction Time: Monitor the reaction progress closely by TLC or LC-MS. Prolonged reaction times, especially at elevated temperatures, can lead to increased formation of the carbazole byproduct. Quench the reaction as soon as the formation of the desired product plateaus.
-
Q2: I am performing an N-alkylation or N-arylation on my tetrahydroindazole, and I'm obtaining a mixture of two isomers that are difficult to separate. What are these isomers and how can I achieve better selectivity?
A2: You are likely forming a mixture of N1- and N2-substituted regioisomers . The indazole core has two reactive nitrogen atoms, and alkylation or arylation can occur at either position, leading to products with different physical and biological properties.[4] The separation of these isomers can be challenging, often requiring preparative HPLC.[4]
Troubleshooting Steps for Regioselectivity:
-
Isomer Identification:
-
NMR Spectroscopy: The chemical shifts of the protons and carbons on the indazole ring and the substituent will differ between the N1 and N2 isomers. A detailed 2D NMR analysis (HSQC, HMBC) can help in the definitive assignment of the structures.
-
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.
-
-
Controlling Regioselectivity:
-
Choice of Base and Solvent: The reaction conditions play a crucial role. For N1-alkylation, stronger bases like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF are often used. For N2-alkylation, conditions employing bases like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) can be more favorable.
-
Nature of the Electrophile: The steric bulk of the alkylating or arylating agent can influence the site of attack. Sterically hindered electrophiles may preferentially react at the less hindered N1 position.
-
Protecting Groups: In multi-step syntheses, it may be advantageous to introduce a protecting group that directs the substitution to the desired nitrogen, followed by deprotection.
-
Alternative Synthetic Routes: Consider synthetic strategies that build the substituted indazole ring in a way that unequivocally places the substituent on the desired nitrogen atom.
-
Q3: My reaction is messy, with multiple spots on the TLC plate, and the yield of the desired tetrahydroindazole is low. What are the likely causes?
A3: A complex reaction mixture with low yields can stem from several factors, including incomplete reactions, degradation of starting materials or products, and the formation of multiple side products.
General Troubleshooting Workflow:
-
Purity of Starting Materials: Ensure the purity of your starting cyclohexanedione derivative and substituted hydrazine. Impurities in the starting materials can lead to a cascade of side reactions.
-
Reaction Conditions:
-
Temperature: As mentioned, temperature control is critical. Run trial reactions at different temperatures to find the optimal balance between reaction rate and side product formation.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
-
Incomplete Cyclization: The initial condensation to form the hydrazone may be reversible or may not proceed to completion before subsequent cyclization. Ensure adequate reaction time for the initial step.
-
Product Stability: The substituted tetrahydroindazole product itself might be unstable under the reaction conditions. Monitor the reaction by LC-MS over time to check for the appearance of the product followed by its degradation.
-
Work-up Procedure: Ensure that the work-up procedure is not causing product degradation. For example, strong acidic or basic washes can sometimes lead to decomposition.
Data Presentation
Table 1: Common Side Products in Substituted Tetrahydroindazole Synthesis
| Side Product Type | Common Precursors | Method of Formation | Key Identifying Features |
| Tetrahydrocarbazole | Cyclohexanone derivative + Phenylhydrazine derivative | Borsche–Drechsel cyclization (competing with indazole formation) | Loss of N2H2 from the molecular formula compared to the indazole. Characteristic aromatic signals in NMR. |
| N1/N2 Regioisomers | N-unsubstituted tetrahydroindazole + Alkyl/Aryl halide | N-alkylation or N-arylation | Same molecular weight, different retention times on LC. Distinct chemical shifts in 1H and 13C NMR. |
| Unreacted Hydrazone | Cyclohexanone derivative + Phenylhydrazine derivative | Incomplete cyclization | Molecular weight corresponds to the sum of the starting materials minus water. |
Table 2: Representative 13C NMR Chemical Shift Ranges for N1- vs. N2-Aryl Substituted Tetrahydroindazoles
| Carbon Position | N1-Aryl Isomer (ppm) | N2-Aryl Isomer (ppm) |
| C3 | 140 - 150 | 150 - 160 |
| C3a | 115 - 125 | 120 - 130 |
| C4 | 30 - 40 | 30 - 40 |
| C5 | 20 - 30 | 20 - 30 |
| C6 | 20 - 30 | 20 - 30 |
| C7 | 30 - 40 | 30 - 40 |
| C7a | 135 - 145 | 130 - 140 |
Note: These are approximate ranges and can vary depending on the specific substituents.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Aryl-4,5,6,7-tetrahydro-1H-indazol-4-one
-
To a solution of 1,3-cyclohexanedione (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid), add the desired arylhydrazine hydrochloride (1.1 eq.) and a catalytic amount of a suitable acid (e.g., acetic acid or p-toluenesulfonic acid).
-
Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for LC-MS Analysis of Reaction Mixtures
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Identify the molecular ions corresponding to the expected product, starting materials, and potential side products based on their mass-to-charge ratios.
Visualizations
References
Technical Support Center: Removing Unreacted Starting Materials
Welcome to the technical support center for reaction workup procedures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of unreacted starting materials from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a "workup" in organic chemistry?
A workup refers to the series of steps required to isolate and purify the desired product from a reaction mixture after the reaction is deemed complete.[1][2][3][4][5][6][7] This process is crucial for removing unreacted starting materials, byproducts, catalysts, and solvents.[3][5][6][8]
Q2: How do I choose the appropriate workup procedure?
The choice of workup procedure depends on the physical and chemical properties of the desired product and the impurities. Key factors to consider include:
-
Physical State: Whether the product is a solid or a liquid.
-
Solubility: The solubility of the product and impurities in different solvents.
-
Polarity: The polarity difference between the product and starting materials.
-
Boiling Point: The difference in boiling points between the product and other components.
-
Acidity/Basicity: The acidic or basic nature of the product and impurities.
Q3: What are the most common techniques for removing unreacted starting materials?
The most common techniques include:
-
Liquid-Liquid Extraction: Separates compounds based on their relative solubilities in two immiscible liquids.[9][10][11][12]
-
Column Chromatography: Purifies compounds by separating them based on their differential adsorption to a stationary phase.[1][13][14][15]
-
Recrystallization: A technique for purifying solid compounds by dissolving them in a suitable solvent and allowing the pure compound to crystallize upon cooling.[16][17][18][19][20]
-
Distillation: Separates liquids with different boiling points.[21][22][23][24][25]
-
Precipitation: Involves the formation of a solid product from a solution.[26][27][28][29]
Troubleshooting Guides
This section addresses common issues encountered during the purification of reaction mixtures and provides step-by-step guidance to resolve them.
Issue 1: Incomplete Removal of Starting Material After Extraction
Possible Causes:
-
Poor partitioning of the starting material into the wash solution.
-
Insufficient number of extractions.
-
Incorrect pH of the aqueous wash for acidic or basic starting materials.
Troubleshooting Steps:
-
Optimize Solvent Choice: Ensure the extraction solvent has a high affinity for the starting material and is immiscible with the reaction solvent.
-
Increase Number of Washes: Perform multiple extractions with smaller volumes of the wash solution for greater efficiency than a single large-volume extraction.
-
Adjust pH:
-
Back-Extraction: If the product has some solubility in the aqueous layer, back-extract the combined aqueous washes with a fresh portion of the organic solvent to recover any lost product.[31]
Experimental Protocol: Acid-Base Extraction
This protocol details the separation of a neutral product from an acidic starting material.
-
Dissolution: Dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Basin Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Vent the funnel frequently to release any pressure buildup from CO2 evolution.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the wash with the basic solution two more times.
-
Water Wash: Wash the organic layer with water to remove any remaining base.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to facilitate the removal of water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Logical Workflow for Acid-Base Extraction
Caption: Workflow for removing an acidic starting material.
Issue 2: Product and Starting Material Co-elute During Column Chromatography
Possible Causes:
-
Inappropriate solvent system (eluent).
-
Overloading the column.
-
Poorly packed column.
Troubleshooting Steps:
-
Optimize Eluent Polarity:
-
If the compounds are eluting too quickly, decrease the polarity of the eluent.
-
If the compounds are not moving, gradually increase the polarity of the eluent.
-
Use Thin Layer Chromatography (TLC) to test different solvent systems and find one that provides good separation between the product and starting material.
-
-
Reduce Sample Load: Do not overload the column with the crude mixture. A general rule is to use a 20:1 to 100:1 ratio of stationary phase to crude material by weight.
-
Improve Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks to prevent channeling.
Experimental Protocol: Column Chromatography
-
Column Preparation: Prepare the column by packing the stationary phase (e.g., silica gel) using either a dry or wet packing method.[13]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent and load it onto the top of the column.[14][32]
-
Elution: Add the eluent to the top of the column and begin collecting fractions.[32]
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
Caption: Troubleshooting co-elution in column chromatography.
Issue 3: Poor Recovery After Recrystallization
Possible Causes:
-
Using too much solvent.
-
Cooling the solution too quickly.
-
The chosen solvent is not ideal.
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Slow Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Rapid cooling can lead to the precipitation of impurities along with the product.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[17] If recovery is low, consider a different solvent or a mixed solvent system.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[31]
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the impure solid in a minimal amount of a suitable hot solvent.[17][31]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[20][31]
-
Cooling: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[16][31]
-
Collection: Collect the crystals by vacuum filtration.[17][18]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[17]
-
Drying: Dry the purified crystals.
Recrystallization Troubleshooting Flowchart
Caption: Decision tree for troubleshooting poor recrystallization recovery.
Data Presentation
Table 1: Comparison of Common Workup Techniques
| Technique | Principle of Separation | Best For | Common Issues |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids[9][11] | Separating acidic/basic/neutral compounds | Emulsion formation, poor partitioning |
| Column Chromatography | Differential adsorption to a stationary phase[1][13][15] | Purification of a wide range of compounds | Co-elution, streaking, low recovery |
| Recrystallization | Difference in solubility at different temperatures[16][17][18][19] | Purifying solid compounds | Oiling out, poor crystal formation, low yield |
| Distillation | Difference in boiling points[21][22] | Purifying volatile liquids | Azeotrope formation, decomposition at high temperatures |
| Precipitation | Formation of an insoluble solid[26][29] | Isolating solid products | Incomplete precipitation, co-precipitation of impurities |
References
- 1. longdom.org [longdom.org]
- 2. reddit.com [reddit.com]
- 3. Chemistry Teaching Labs - Aqueous Workup [chemtl.york.ac.uk]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 10. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 11. syrris.com [syrris.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Column chromatography - Wikipedia [en.wikipedia.org]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 15. rnlkwc.ac.in [rnlkwc.ac.in]
- 16. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 17. Recrystallization [sites.pitt.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. Distillation | Definition, Process, & Methods | Britannica [britannica.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chemicals.co.uk [chemicals.co.uk]
- 24. Purification [chem.rochester.edu]
- 25. youtube.com [youtube.com]
- 26. Precipitation (chemistry) - Wikipedia [en.wikipedia.org]
- 27. taylorfrancis.com [taylorfrancis.com]
- 28. m.youtube.com [m.youtube.com]
- 29. Video: Separation of Mixtures via Precipitation [jove.com]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. benchchem.com [benchchem.com]
- 32. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Stability of 4,5,6,7-Tetrahydro-1H-Indazole Derivatives
Welcome to the technical support center for 4,5,6,7-tetrahydro-1H-indazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability-related challenges encountered during experiments with these compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Q1: I am observing significant degradation of my this compound derivative in an aqueous buffer. What could be the cause and how can I mitigate this?
Possible Causes:
-
Hydrolysis: The indazole ring system, particularly when substituted, can be susceptible to hydrolysis, especially at non-neutral pH. Some derivatives have shown limited stability in aqueous buffers. For instance, certain 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have half-lives as short as 6 minutes in human plasma, while others are more stable with half-lives of up to 4 hours in aqueous buffer.[1]
-
Oxidation: The tetrahydro- portion of the molecule can be prone to oxidation, especially in the presence of dissolved oxygen or trace metal ions. Monohydroxylation of the tetrahydroindazole ring has been identified as a metabolic degradation pathway.[2]
-
Tautomerism: The 1H- and 2H-tautomers of indazole derivatives exist in equilibrium.[3][4] The less stable tautomer may be more susceptible to degradation.
Solutions:
-
pH Optimization: Determine the optimal pH for your compound's stability. Prepare buffers at various pH values (e.g., 3, 5, 7.4, 9) and monitor the compound's stability over time using HPLC.
-
Degassed Buffers: Use buffers that have been degassed by sparging with nitrogen or argon to minimize oxidative degradation.
-
Antioxidants: Consider the addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to your buffer system if oxidation is suspected.
-
Storage Conditions: Store aqueous solutions of your compound at low temperatures (2-8 °C) and protected from light.
Q2: My compound appears to be degrading upon exposure to light. How can I confirm this and prevent it?
Possible Cause:
-
Photosensitivity: Aromatic heterocyclic compounds are often susceptible to photodegradation. The energy from UV or visible light can induce photochemical reactions, leading to the formation of degradation products.
Solutions:
-
Photostability Testing: Conduct a formal photostability study as per ICH Q1B guidelines.[5][6] Expose a solution of your compound to a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[6][7][8]
-
Control Samples: Always include a "dark" control sample, wrapped in aluminum foil, to differentiate between photodegradation and thermal degradation occurring at the same temperature.[8]
-
Light Protection: During routine handling, protect your compound and its solutions from light by using amber-colored vials or by wrapping containers in aluminum foil. Work in a dimly lit area when possible.
Q3: I am seeing unexpected peaks in my HPLC analysis after storing my compound in the solid state. What could be the issue?
Possible Causes:
-
Thermal Degradation: Although solids are generally more stable than solutions, prolonged exposure to elevated temperatures can cause degradation.
-
Hygroscopicity: The compound may be hygroscopic, and absorbed moisture can lead to solid-state hydrolysis or other degradation pathways.
-
Oxidation: Solid-state oxidation can occur, especially if the compound is stored in the presence of air.
Solutions:
-
Controlled Storage: Store solid compounds in a desiccator at a controlled, cool temperature. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) and at -20 °C or below.
-
Characterize Degradants: If significant degradation is observed, attempt to identify the degradation products using techniques like LC-MS to understand the degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
The primary degradation pathways for this class of compounds include:
-
Oxidation: The saturated cyclohexane ring is a common site for oxidation, often resulting in monohydroxylated metabolites.[2]
-
Hydrolysis: Depending on the substituents, the indazole ring can be susceptible to hydrolytic cleavage under acidic or basic conditions.
-
Photodegradation: Exposure to light can lead to the formation of various photoproducts.
Q2: How do substituents on the this compound ring affect stability?
Substituents can significantly impact the stability of the molecule through electronic and steric effects.[9][10]
-
Electron-withdrawing groups can make the indazole ring more susceptible to nucleophilic attack, potentially increasing the rate of hydrolysis.
-
Electron-donating groups may increase susceptibility to oxidation.
-
Bulky substituents can sterically hinder attack at certain positions, potentially increasing stability.
-
The position of the substituent also plays a crucial role in determining the regioselectivity of reactions and can influence which tautomer (1H or 2H) is more stable.[9][10]
Q3: What are the recommended storage and handling conditions for these compounds?
-
Solid Form: Store in a tightly sealed container, protected from light, in a cool, dry place. A desiccator is recommended. For long-term storage, flushing with an inert gas like nitrogen or argon and storing at -20°C is advisable.
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, store in amber vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For aqueous solutions, use degassed buffers and consider sterile filtration to prevent microbial growth.
Data Presentation
The following tables summarize available quantitative stability data for select this compound derivatives.
Table 1: Metabolic Stability of Tetrahydroindazole Derivatives in Liver Microsomes
| Compound ID | System | Half-life (t½) in min | Reference |
| Compound 51 | Human Liver Microsomes (HLM) | > 60 | [2] |
| Compound 51 | Mouse Liver Microsomes (MLM) | 36 | [2] |
| Compound 38 | Human Liver Microsomes (HLM) | > 60 | [2] |
| Compound 46 | Human Liver Microsomes (HLM) | < 60 (lowest stability) | [2] |
| Compound 46 | Mouse Liver Microsomes (MLM) | < 36 (lowest stability) | [2] |
| HZ00 | Human Liver Microsomes | Good metabolic stability | [2] |
Table 2: Stability of 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives in Aqueous Buffer and Human Plasma
| Compound ID | Medium | Half-life (t½) | Reference |
| 6a/7a | Human Plasma | 6 min | [1] |
| 9b | Aqueous Buffer | 4 h | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the test compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.
-
Incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 70°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (100 µg/mL in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/m².[5][6]
-
A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
3. Analysis:
-
Analyze all samples (including unstressed controls) by a stability-indicating HPLC method, typically with UV or MS detection.
-
The goal is to achieve 5-20% degradation of the parent compound.[7] If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration).
Protocol 2: Stability-Indicating HPLC Method Development
1. Column and Mobile Phase Screening:
-
Start with a C18 reversed-phase column.
-
Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different buffers (e.g., phosphate, acetate) at various pH values.
-
Use a gradient elution to ensure separation of the parent compound from all potential degradation products.
2. Method Optimization:
-
Optimize the gradient slope, flow rate, and column temperature to achieve good resolution between all peaks.
-
A photodiode array (PDA) detector is recommended to check for peak purity.
3. Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating specificity.
Visualizations
Caption: General degradation pathways for this compound derivatives.
Caption: Troubleshooting workflow for stability issues of tetrahydroindazole derivatives.
References
- 1. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. q1scientific.com [q1scientific.com]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Confirming the Structure of Synthesized 4,5,6,7-tetrahydro-1H-indazole
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of standard analytical techniques for the structural elucidation of 4,5,6,7-tetrahydro-1H-indazole, a valuable scaffold in medicinal chemistry. We present a summary of expected experimental data, detailed methodologies for key experiments, and a workflow to guide the confirmation process.
Data Presentation: A Spectroscopic and Physical Properties Comparison
The structural confirmation of this compound (C₇H₁₀N₂) relies on a combination of spectroscopic and physical data. The following tables summarize the expected and reported data for this compound, offering a benchmark for comparison with experimental results.
Table 1: Physical and Mass Spectrometry Data for this compound
| Parameter | Expected/Reported Value | Alternative/Related Compound Data |
| Molecular Formula | C₇H₁₀N₂ | - |
| Molecular Weight | 122.17 g/mol [1] | - |
| Melting Point | 80-84 °C | - |
| Boiling Point | 140-142 °C (at 2 mmHg) | - |
| Mass Spectrometry (EI-MS) Major Fragments (m/z) | 122 (M+), 121, 94, 95, 39[2] | Fragmentation patterns of substituted indazoles show cleavage of side chains. |
Table 2: NMR Spectroscopic Data for this compound (in CDCl₃)
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~10-12 | br s | NH proton of the indazole ring. |
| ~7.0-7.2 | s | CH proton of the pyrazole ring. | |
| ~2.5-2.7 | m | CH₂ protons adjacent to the pyrazole ring (C4 & C7). | |
| ~1.7-1.9 | m | CH₂ protons at C5 and C6. | |
| ¹³C NMR | ~135-145 | - | Quaternary carbons of the pyrazole ring (C3a, C7a). |
| ~120-130 | - | CH carbon of the pyrazole ring (C3). | |
| ~20-30 | - | CH₂ carbons of the cyclohexene ring (C4, C5, C6, C7). |
Table 3: FTIR Spectroscopic Data for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| N-H | 3100-3300 (broad) | Stretching |
| C-H (aromatic) | ~3000-3100 | Stretching |
| C-H (aliphatic) | 2800-3000 | Stretching |
| C=N | 1600-1650 | Stretching |
| C=C | 1450-1600 | Stretching |
Note: The specific peak list for the FTIR spectrum of the parent compound is not detailed in the provided search results. The expected absorption ranges are based on characteristic functional groups present in the molecule.
Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. The following are detailed protocols for the primary analytical techniques used in the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively, providing definitive structural assignments.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and providing further structural information.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
The GC will separate the compound from any impurities, and the eluent will be introduced into the mass spectrometer.
-
Acquire a full-scan mass spectrum to identify the molecular ion peak (M⁺) and the fragmentation pattern.
-
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows in the structural confirmation process.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Caption: Logical relationships between analytical techniques and the structural information derived.
References
A Comparative Guide to the Biological Activities of 4,5,6,7-Tetrahydro-1H-Indazole and Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two prominent heterocyclic scaffolds: 4,5,6,7-tetrahydro-1H-indazole and pyrazole. While both structures are recognized for their diverse pharmacological potential, this document aims to delineate their performance with a focus on anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data from various studies.
Core Structural Differences
The fundamental difference between the two scaffolds lies in the partial saturation of the six-membered ring in the tetrahydroindazole structure, contrasting with the aromatic nature of the simple pyrazole ring. This structural variance can significantly influence the molecule's three-dimensionality, lipophilicity, and ultimately, its interaction with biological targets.
Comparative Biological Activity
The following sections summarize the reported biological activities of derivatives from both classes. It is important to note that a direct head-to-head comparison is often challenging due to variations in experimental conditions across different studies. The data presented here is collated from multiple sources to provide a broad overview.
Anticancer Activity
Both pyrazole and tetrahydroindazole derivatives have demonstrated significant potential as anticancer agents. They have been shown to inhibit various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole | Compound with 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole structure (3f) | MDA-MB-468 (Breast) | 14.97 (24h) | [1] |
| Compound with 3,4-diaryl pyrazole structure (6) | Various | 0.00006 - 0.00025 | [2] | |
| Pyrazolo[4,3-c]pyridine derivative (41) | MCF7 (Breast) | 1.937 (µg/mL) | ||
| Pyrazolo[4,3-c]pyridine derivative (41) | HepG2 (Liver) | 3.695 (µg/mL) | ||
| This compound | Indazole analogue of curcumin (3b) | WiDr (Colon) | 27.20 | |
| 1H-indazole-3-amine derivative (6o) | K562 (Leukemia) | 5.15 | [3][4][5] | |
| 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole derivative (3c) | Various | Broad Spectrum | [6] |
Note: Direct comparison of IC50 values should be made with caution due to differing experimental protocols.
Anti-inflammatory Activity
The anti-inflammatory properties of both compound classes have been evaluated, often using the carrageenan-induced paw edema model in rats. This assay measures the ability of a compound to reduce acute inflammation.
Table 2: Comparative Anti-inflammatory Activity
| Compound Class | Derivative | Assay | Activity | Reference |
| Pyrazole | Pyrazole derivative (K-3) | Carrageenan-induced paw edema (rat) | 52.0% inhibition at 100 mg/kg | [7] |
| Coumarin-based pyrazoline (7a) | Carrageenan-induced paw edema (rat) | Significant, comparable to etoricoxib | [8] | |
| Indazole | 5-Aminoindazole | Carrageenan-induced paw edema (rat) | 83.09% inhibition at 100 mg/kg | [9] |
| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | Carrageenan-induced paw edema (rat) | ED50 of 3.5 mg/kg |
Antimicrobial Activity
Both pyrazole and tetrahydroindazole scaffolds have been incorporated into molecules with significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of antimicrobial agents.
Table 3: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole | Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | S. aureus | 1 - 8 | [10] |
| Pyrazole-thiazole hybrid (10) | S. aureus | 1.9 - 3.9 | [10] | |
| Pyrazole derivative (3) | E. coli | 0.25 | [11] | |
| This compound | Tetrahydroindazolylthiazole derivative (3f) | S. aureus ATCC 43300 | 7.81 | [12][13] |
| 3,3a,4,5-tetrahydro-2H-benzo[g]indazole fused carbothioamide (62) | S. aureus | 3.125 | ||
| Tetrahydroindazole derivative (14) | S. aureus | >128 | [12] |
Signaling Pathways and Mechanisms of Action
The biological effects of these compounds are mediated through their interaction with various cellular signaling pathways.
Caption: Key signaling pathways modulated by pyrazole and tetrahydroindazole derivatives.
Experimental Workflows
The evaluation of the biological activities of these compounds follows standardized experimental protocols.
Caption: General experimental workflow for the evaluation of biological activity.
Detailed Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.[14]
-
Compound Treatment: The test compounds (pyrazole or tetrahydroindazole derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT reagent (typically 5 mg/mL in PBS) is added to each well.[14] The plates are incubated for an additional 2 to 4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: 100 µL of a solubilization solution (e.g., acidic isopropanol or a detergent solution) is added to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[14][16] The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the acute anti-inflammatory activity of compounds.[17]
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compounds are administered to the animals (e.g., intraperitoneally or orally) at different doses. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug like diclofenac or indomethacin.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[8][10]
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[10]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2][7]
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[1]
-
Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[7]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[7] Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]
Conclusion
Both this compound and pyrazole derivatives represent promising scaffolds in drug discovery, exhibiting a broad range of biological activities. Pyrazole derivatives have been extensively studied and have shown potent anticancer, anti-inflammatory, and antimicrobial effects. The partially saturated ring of the this compound core offers a distinct three-dimensional structure that can be exploited for developing novel therapeutic agents, with several derivatives showing compelling biological activities.
The choice between these two scaffolds for a drug development program will depend on the specific therapeutic target and the desired physicochemical properties of the final compound. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive assessment of their relative merits.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antimicrobial evaluation of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 13. atcc.org [atcc.org]
- 14. scribd.com [scribd.com]
- 15. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 16. inotiv.com [inotiv.com]
- 17. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different tetrahydroindazole derivatives as anticancer agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the exploration of diverse chemical scaffolds, with heterocyclic compounds demonstrating significant therapeutic potential. Among these, tetrahydroindazole derivatives have emerged as a promising class of molecules, exhibiting potent anticancer activity through the inhibition of key cellular targets. This guide provides a comparative analysis of the efficacy of different tetrahydroindazole derivatives, focusing on two primary mechanisms of action: Cyclin-Dependent Kinase (CDK) inhibition and Dihydroorotate Dehydrogenase (DHODH) inhibition. Experimental data is presented to facilitate a clear comparison of their performance.
I. Tetrahydroindazole Derivatives as Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] Tetrahydroindazole-based compounds have been identified as potent inhibitors of CDKs, particularly CDK2, which plays a key role in the G1/S phase transition.[1][2] By inhibiting CDK2, these derivatives can halt the proliferation of cancer cells.
Comparative Efficacy of Tetrahydroindazole-based CDK2 Inhibitors
A study focused on the optimization of a tetrahydroindazole scaffold identified several analogues with improved inhibitory activity against CDK2/cyclin complexes compared to the initial hit compound 3 . Analogues 53 and 59 demonstrated significantly enhanced potency.[1][2][3]
| Compound | Target | IC50 (nM) [Enzymatic Assay] | Fold Improvement vs. Compound 3 |
| 3 | CDK2/cyclin E | 27 | - |
| 53 | CDK2/cyclin E | 2 | 13.5x |
| 59 | CDK2/cyclin E | 9 | 3x |
| Data sourced from a study on tetrahydroindazole inhibitors of CDK2/cyclin complexes.[1] |
II. Tetrahydroindazole Derivatives as Dihydroorotate Dehydrogenase (DHODH) Inhibitors
Dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[4] A series of chiral tetrahydroindazoles, known as the HZ series, have been developed as potent DHODH inhibitors.
Comparative Efficacy of Tetrahydroindazole-based DHODH Inhibitors
The HZ series of compounds have been evaluated for their ability to inhibit the DHODH enzyme and their corresponding cytotoxic effects on the ARN8 melanoma cancer cell line. The data reveals a strong correlation between enzymatic inhibition and anticancer activity.
| Compound | DHODH Enzymatic IC50 (nM) | ARN8 Melanoma Cell Viability IC50 (nM) |
| (R)-HZ00 | >1000 | >10000 |
| Compound 30 | 15 | 20 |
| Compound 38 | 18 | 40 |
| Compound 43 | 10 | 20 |
| Compound 45 | 10 | 20 |
| Compound 51 | 10 | 20 |
| Data sourced from a study on the optimization of tetrahydroindazoles as DHODH inhibitors.[4] |
III. Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathways and a general workflow for assessing anticancer efficacy.
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in the evaluation of these tetrahydroindazole derivatives.
A. CDK2 Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical luminescence-based kinase assay to determine the IC50 values of inhibitors against CDK2.
-
Reagent Preparation :
-
Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA.
-
Prepare serial dilutions of the tetrahydroindazole derivatives in the Kinase Buffer. Ensure a constant final DMSO concentration (e.g., 1%).
-
Prepare a substrate/ATP mix containing the appropriate CDK substrate and ATP.
-
-
Kinase Reaction :
-
In a 384-well plate, add 1 µl of the inhibitor dilution or a vehicle control (DMSO).
-
Add 2 µl of the CDK2/cyclin enzyme solution.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection (using a commercial kit like ADP-Glo™) :
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
B. Sulforhodamine B (SRB) Cell Viability Assay
This protocol is used to determine the cytotoxic effects of the DHODH inhibitors on cancer cells.[5][6][7][8]
-
Cell Plating :
-
Compound Treatment :
-
Treat the cells with various concentrations of the tetrahydroindazole derivatives for a specified period (e.g., 72 hours).[4] Include a vehicle control (DMSO).
-
-
Cell Fixation :
-
Staining :
-
Washing :
-
Solubilization and Absorbance Measurement :
-
Data Analysis :
-
Subtract the background absorbance from the readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[7]
-
References
- 1. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. SRB assay for measuring target cell killing [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 9. zellx.de [zellx.de]
The 4,5,6,7-Tetrahydro-1H-Indazole Scaffold: A Comparative Guide to its Validation as a Kinase Inhibitor
The 4,5,6,7-tetrahydro-1H-indazole core has been identified as a privileged scaffold in medicinal chemistry, serving as a versatile foundation for the development of potent and selective kinase inhibitors. Its three-dimensional structure allows for favorable interactions within the ATP-binding pocket of various kinases, making it a focal point for drug discovery efforts in oncology and inflammatory diseases. This guide provides a comparative analysis of kinase inhibitors derived from this scaffold, presenting key performance data, detailed experimental protocols for their validation, and visualizations of relevant signaling pathways.
Performance Comparison of Tetrahydro-1H-Indazole Based Kinase Inhibitors
The inhibitory activity of compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC50 values for representative this compound derivatives against key kinase targets, alongside other well-established inhibitors for a comparative perspective.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2 is a crucial regulator of cell cycle progression, and its aberrant activity is implicated in various cancers.
| Compound ID/Name | Scaffold Type | CDK2/Cyclin Complex | IC50 (nM) | Assay Type |
| Analog 53 | This compound | CDK2/Cyclin A1 | ~230 | Biochemical |
| Analog 59 | This compound | CDK2/Cyclin A1 | ~230 | Biochemical |
| Dinaciclib | Pyrazolo[1,5-a]pyrimidine | CDK2/Cyclin E | 1 | Biochemical |
| BMS-265246 | N/A | CDK2/Cyclin E | 9 | Biochemical |
| SU 9516 | Indolinone | CDK2/Cyclin B | 40 | Biochemical |
| Roscovitine | Purine | CDK2/Cyclin E | 100 | Biochemical |
Note: IC50 values are highly dependent on assay conditions, including ATP concentration.
Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors
FGFR1 is a receptor tyrosine kinase involved in cell proliferation, differentiation, and angiogenesis. Its dysregulation is linked to various cancers.
| Compound ID/Name | Scaffold Type | FGFR1 IC50 (nM) | Assay Type |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | Indazole | 15.0 | Enzymatic |
| Optimized N-ethylpiperazine indazole derivative | Indazole | 2.9 | Enzymatic |
| AZD4547 | Pyrazolo[3,4-d]pyrimidine | 0.2 | Cell-free |
| PD173074 | N/A | ~25 | Cell-free |
| Lenvatinib | Quinolone | 46 | Cell-free |
| Dovitinib | N/A | 8-13 | Cell-free |
Experimental Protocols
The validation of kinase inhibitors relies on a series of well-defined biochemical and cell-based assays. Below are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for control wells).
-
Add 2 µL of the kinase enzyme diluted in kinase buffer to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Km value for the specific kinase.
-
Add 2 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides the substrate for luciferase.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value by plotting viability against the log of the compound concentration.
Western Blotting for Target Engagement
This technique is used to detect changes in the phosphorylation status of a kinase's downstream targets, providing evidence of target engagement within a cellular context.
Objective: To confirm that the kinase inhibitor is hitting its intended target in cells.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the kinase inhibitor at various concentrations for a specific time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the target protein to ensure equal loading.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein with increasing inhibitor concentration indicates target engagement.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound based inhibitors and a general workflow for their validation.
Caption: Simplified CDK2/Cyclin E signaling pathway and the point of intervention for tetrahydroindazole inhibitors.
Spectroscopic Scrutiny: A Comparative Guide to 1H- and 2H-Tetrahydroindazole Isomers
For researchers, scientists, and drug development professionals navigating the complexities of heterocyclic chemistry, the precise structural elucidation of isomers is paramount. The tetrahydroindazole scaffold, a prevalent motif in medicinal chemistry, predominantly exists in two tautomeric forms: 1H- and 2H-tetrahydroindazole. The position of the proton on the pyrazole ring significantly influences the molecule's physicochemical properties and biological activity, necessitating unambiguous differentiation. This guide provides a comprehensive spectroscopic comparison of these two isomers, supported by experimental data for the 1H-isomer and theoretically-grounded expectations for the 2H-isomer, for which direct experimental data on the parent molecule is scarce.
Data Presentation: A Comparative Spectroscopic Analysis
The following tables summarize the key spectroscopic data for 1H- and 2H-tetrahydroindazole, facilitating a clear and quantitative comparison.
Table 1: Comparative ¹H NMR Spectral Data (Expected Chemical Shifts in ppm)
| Proton | 1H-Tetrahydroindazole (Experimental) | 2H-Tetrahydroindazole (Expected) | Key Differentiators |
| N-H | ~11-13 (broad s) | ~7.5-8.5 (s) | The N-H proton of the 1H-isomer is significantly deshielded due to its involvement in the aromatic pyrazole ring system and hydrogen bonding. The N-H proton of the 2H-isomer is expected to be more shielded. |
| C3-H | ~7.1 (s) | ~7.3 (s) | A slight downfield shift is anticipated for the C3-H proton in the 2H-isomer due to the different electronic environment. |
| C4/C7-H₂ | ~2.5 (m) | ~2.6 (m) | Minimal differences are expected for the aliphatic protons. |
| C5/C6-H₂ | ~1.8 (m) | ~1.8 (m) | Minimal differences are expected for the aliphatic protons. |
Table 2: Comparative ¹³C NMR Spectral Data (Expected Chemical Shifts in ppm)
| Carbon | 1H-Tetrahydroindazole (Experimental) | 2H-Tetrahydroindazole (Expected) | Key Differentiators |
| C3 | ~135 | ~140 | The C3 carbon in the 2H-isomer is expected to be more deshielded. |
| C3a | ~115 | ~120 | The bridgehead carbon C3a is anticipated to be further downfield in the 2H-isomer. |
| C7a | ~140 | ~135 | The bridgehead carbon C7a is expected to be more shielded in the 2H-isomer. |
| C4/C7 | ~23 | ~24 | Minor shifts are expected for the aliphatic carbons. |
| C5/C6 | ~23 | ~23 | Minor shifts are expected for the aliphatic carbons. |
Table 3: Comparative IR Spectral Data (Key Frequencies in cm⁻¹)
| Functional Group | 1H-Tetrahydroindazole (Experimental) | 2H-Tetrahydroindazole (Expected) | Key Differentiators |
| N-H Stretch | 3100-3300 (broad) | 3300-3400 (sharp) | The broad N-H stretch in the 1H-isomer is characteristic of a hydrogen-bonded N-H in a pyrazole-type ring. A sharper, higher frequency band is expected for the less associated N-H of the 2H-isomer. |
| C=N Stretch | ~1500 | ~1520 | A slight shift in the C=N stretching frequency may be observed due to the different ring electronics. |
| C-H Stretch (aliphatic) | 2800-3000 | 2800-3000 | No significant difference is expected. |
Table 4: Comparative Mass Spectrometry Data (Expected Fragmentation)
| Isomer | Molecular Ion (m/z) | Key Fragmentation Pathways | Key Differentiators |
| 1H-Tetrahydroindazole | 122 | Retro-Diels-Alder reaction leading to the loss of ethylene (m/z 94). Loss of N₂H to give a cyclohexadienyl cation (m/z 93). | While both isomers will exhibit a molecular ion at m/z 122, subtle differences in the relative abundances of fragment ions may be observed due to the different stabilities of the precursor ions. |
| 2H-Tetrahydroindazole | 122 | Similar fragmentation pathways are expected, but the relative intensities of the fragment ions may differ. | The fragmentation pattern of the 2H-isomer might show a more prominent loss of HCN from the pyrazole ring. |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of 1H- and 2H-tetrahydroindazole are provided below.
Synthesis of 4,5,6,7-Tetrahydro-1H-indazole
A common synthetic route involves the condensation of 2-hydroxymethylenecyclohexanone with hydrazine hydrate.
-
Preparation of 2-hydroxymethylenecyclohexanone: To a stirred solution of sodium ethoxide (prepared from sodium in ethanol), an equimolar amount of cyclohexanone and ethyl formate is added dropwise at 0-5 °C. The mixture is stirred for several hours at room temperature. After reaction completion, the mixture is acidified and the product is extracted.
-
Cyclization: The resulting 2-hydroxymethylenecyclohexanone is refluxed with an equimolar amount of hydrazine hydrate in ethanol for several hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
Synthesis of 4,5,6,7-Tetrahydro-2H-indazole
The synthesis of the 2H-isomer is more challenging due to the thermodynamic preference for the 1H-tautomer.[1] Routes often involve N-alkylation of indazole followed by removal of the alkyl group, or specific cyclization strategies that favor the 2H-form. A general approach could involve:
-
Reaction of a substituted cyclohexanone with a substituted hydrazine: For instance, reacting a 2-halocyclohex-1-enecarbaldehyde with a substituted hydrazine under conditions that favor N2-cyclization.
-
Deprotection: If a protecting group is used on the hydrazine to direct the cyclization, a subsequent deprotection step would be necessary.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source on a gas chromatograph-mass spectrometer (GC-MS) system.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic comparison of 1H- and 2H-tetrahydroindazole isomers.
Caption: Workflow for the synthesis and spectroscopic comparison of 1H- and 2H-tetrahydroindazole isomers.
This guide provides a foundational framework for the spectroscopic differentiation of 1H- and 2H-tetrahydroindazole isomers. The distinct spectroscopic signatures, particularly in ¹H NMR and IR spectroscopy, serve as reliable tools for their unambiguous identification, which is critical for advancing research and development in medicinal chemistry.
References
A Comparative Guide to the Structure-Activity Relationship of 4,5,6,7-Tetrahydro-1H-Indazole Analogs
The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective ligands for a variety of biological targets.[1] Its three-dimensional, partially saturated bicyclic system offers a unique topographical feature for interacting with the binding sites of proteins, particularly the ATP-binding pocket of kinases.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs against several key enzyme classes, supported by experimental data and detailed methodologies to inform the rational design of novel therapeutics.
Kinase Inhibition: A Primary Focus
Derivatives of the this compound core have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[2][3]
Cyclin-Dependent Kinase 2 (CDK2) Inhibition:
SAR studies have identified key structural features for CDK2 inhibition. A high-throughput screen identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one as a hit compound.[2] Subsequent optimization revealed that modifications at various positions influence binding affinity and inhibitory activity against CDK2/cyclin complexes.[2]
Table 1: SAR of Tetrahydroindazole Analogs as CDK2/Cyclin A Inhibitors
| Compound | R1 (at N1) | R2 (at C7) | CDK2/cyclin A IC50 (µM) |
| Hit Compound (3) | Pyridin-2-yl | Br | 1.8 |
| Analog 53 | 4-Fluorophenyl | H | 0.6 |
| Analog 59 | 4-Methoxyphenyl | H | 0.5 |
Data sourced from a study on tetrahydroindazole inhibitors of CDK2/cyclin complexes.[2]
The data suggests that replacing the pyridin-2-yl group at the N1 position with substituted phenyl rings can enhance inhibitory activity.[2] Furthermore, removal of the bulky bromine atom at the C7 position appears to be beneficial for potency.[2] Computational analysis predicted a potential binding site for these analogs at the CDK2/cyclin E1 interface.[2]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:
The tetrahydroindazole scaffold has also been explored for its potential to inhibit VEGFR-2, a key mediator of angiogenesis. The SAR of these derivatives often focuses on substitutions that can interact with the hinge region and the hydrophobic pocket of the kinase domain.
Table 2: SAR of Tetrahydroindazole Analogs as VEGFR-2 Inhibitors
| Compound | Substitution Pattern | VEGFR-2 IC50 (µM) |
| Analog 7a | N1-propyl, C3-dimethylcarboxamide, C5-(4-fluorobenzyl)amino | Not explicitly for VEGFR-2, but potent against B-Raf (0.11 µM) |
| Generic Thieno-pyrimidine | Thieno[2,3-d]pyrimidine core | 0.283 µM (for a lead compound) |
Data is illustrative and compiled from studies on kinase inhibitors with related scaffolds.[4] While specific IC50 values for a series of this compound analogs against VEGFR-2 were not found in the provided search results, the general principles of kinase inhibitor design apply.
Sigma Receptor Ligands
Beyond kinases, the this compound core has been utilized to develop potent and selective ligands for sigma receptors, which are implicated in a variety of central nervous system disorders.
A series of N,N-dimethyl-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide derivatives were synthesized and evaluated for their binding affinity to sigma-1 and sigma-2 receptors.[5][6] The key modifications were made at the C5 position via reductive amination.[6]
Table 3: Binding Affinities of C5-Substituted Tetrahydroindazole Analogs for Sigma Receptors
| Compound | C5-Substituent | σ1 Ki (nM) | σ2 Ki (nM) |
| 7a | (4-Fluorobenzyl)amino | 1.8 | 100 |
| 7c | (2,4-Dimethoxybenzyl)amino | 3.2 | 250 |
| 7f | (2-(Pyridin-4-yl)ethyl)amino | 15 | 350 |
Data sourced from the development of tetrahydroindazole-based sigma-2 receptor ligands.[5][6]
The SAR suggests that an N-propyl group at the N1 position and a dimethylcarboxamide at the C3 position are favorable. At the C5 position, substituted benzylamino groups, particularly with a fluorine atom, confer high affinity and selectivity for the sigma-1 receptor.[5][6]
Dihydroorotate Dehydrogenase (DHODH) Inhibition
The tetrahydroindazole scaffold has also been optimized for the inhibition of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway and a target for cancer therapy.[7]
Table 4: SAR of Tetrahydroindazole Analogs as DHODH Inhibitors
| Compound | Ar2 Phenyl Moiety Substituent | DHODH IC50 (nM) |
| (R)-HZ05 | 4-Cl | 15 |
| 46 | 4-CF3 | 8 |
| 51 | 3-F | 10 |
Data sourced from a study on the optimization of tetrahydroindazoles as DHODH inhibitors.[7]
These studies indicate that small or no substituents on the Ar2 phenyl moiety lead to potent DHODH inhibition.[7] Compound 51, with a 3-fluoro substituent, demonstrated a combination of high potency, metabolic stability, and aqueous solubility, making it a promising candidate for further preclinical development.[7]
Experimental Protocols
General Synthesis of 5-Amino-4,5,6,7-tetrahydro-1H-indazole Analogs
The synthesis of C5-amino substituted tetrahydroindazole analogs typically involves a multi-step sequence starting from 1,4-dioxaspiro[4.5]decan-8-one.[6]
-
Acylation: The starting ketone is acylated with diethyloxalate in the presence of a strong base like lithium diisopropylamide (LDA) at -78 °C.[6]
-
Cyclization: The resulting intermediate is cyclized with a substituted hydrazine (e.g., propyl hydrazine) to form the tetrahydroindazole core with an ester at the C3 position.[6]
-
Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid.[6]
-
Amide Coupling: The carboxylic acid is coupled with an amine (e.g., dimethylamine or piperidine) to form the C3-carboxamide.[6]
-
Deprotection and Reductive Amination: The ketal protecting group at C5 is removed, and the resulting ketone undergoes reductive amination with a primary amine to install the desired substituent at the C5 position.[6]
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using a biochemical assay, such as an ADP-Glo™ Kinase Assay.
-
Plate Preparation: Add test compounds at various concentrations to the wells of a 384-well plate.
-
Reaction Initiation: Add the kinase, substrate, and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Data Analysis: Measure the luminescence, which is correlated with the amount of ADP formed and thus the kinase activity. Calculate IC50 values by fitting the dose-response data to a suitable equation.
Cell Viability (MTT) Assay
The cytotoxic effects of the compounds on cancer cell lines are often evaluated using the MTT assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Visualizations
Caption: General synthetic workflow for this compound analogs.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway targeted by inhibitors.
Caption: Experimental workflow for the discovery of lead compounds.
References
- 1. 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole | RUO [benchchem.com]
- 2. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
comparative analysis of synthesis methods for tetrahydroindazoles
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroindazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its synthesis is therefore a critical step in the development of new therapeutics. This guide provides a comparative analysis of the most common and effective methods for the synthesis of tetrahydroindazoles, offering a comprehensive overview of their mechanisms, advantages, and limitations. Quantitative data from cited literature is presented in structured tables for easy comparison, and detailed experimental protocols for key methods are provided.
Fischer Indole Synthesis Approach
The Fischer indole synthesis, a classic method for forming indoles, can be adapted to produce tetrahydroindazoles. This acid-catalyzed reaction typically involves the condensation of a substituted hydrazine with a cyclic ketone, followed by a[1][1]-sigmatropic rearrangement.
Advantages:
-
Well-established and widely used method.
-
Tolerates a variety of substituents on both the hydrazine and the ketone.
-
Often proceeds with high yields.
Disadvantages:
-
Requires acidic conditions, which may not be suitable for sensitive substrates.
-
The reaction can sometimes produce unwanted side products.
-
Harsh reaction conditions, including high temperatures, may be necessary.
Comparative Performance Data:
| Starting Materials | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Phenylhydrazine and Cyclohexanone | Glacial Acetic Acid | 30 min | ~85% | [2] |
| o,m-Tolylhydrazine hydrochlorides and Isopropyl methyl ketone | Acetic Acid | Not specified | High | [3] |
| Substituted Phenylhydrazines and Cyclohexanones | Brønsted or Lewis Acids | Variable | Variable | [4] |
Experimental Protocol: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole (an analogue)
-
Materials: Cyclohexanone, phenylhydrazine, glacial acetic acid.
-
Procedure: To a flask containing cyclohexanone, glacial acetic acid is added. The mixture is heated to reflux. Phenylhydrazine is then added slowly over a period of 30 minutes while maintaining reflux. After the addition is complete, the reaction mixture is cooled, and the product is isolated by filtration and recrystallized.[2]
Fischer Indole Synthesis Workflow
Caption: Fischer Indole Synthesis for Tetrahydroindazoles.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is another fundamental method for constructing five-membered heterocyclic rings. For tetrahydroindazoles, this involves the reaction of a 1,4-dicarbonyl compound with a hydrazine derivative.
Advantages:
-
Generally proceeds under mild conditions.
-
High yields are often achievable.
-
A versatile method for a range of substituted products.
Disadvantages:
-
The synthesis of the starting 1,4-dicarbonyl compound can be challenging.
-
The reaction can be sensitive to the nature of the substituents.
Comparative Performance Data:
| 1,4-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Hexane-2,5-dione | Hydrazine hydrate | Ethanol | Not specified | High | [5] |
| Substituted 1,4-diketones | Primary amines | Acetic Acid | Variable | Good | [6] |
| Various 1,4-dicarbonyls | Ammonia/Primary Amine | Neutral/Weak Acid | Variable | High | [6] |
Experimental Protocol: General Paal-Knorr Pyrrole Synthesis (adaptable for indazoles)
-
Materials: 1,4-dicarbonyl compound, primary amine or hydrazine, ethanol.
-
Procedure: The 1,4-dicarbonyl compound is dissolved in ethanol, and an excess of the primary amine or hydrazine is added. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.[6]
Paal-Knorr Synthesis Pathway
Caption: Paal-Knorr Synthesis for Tetrahydroindazoles.
Multi-Component Reactions (MCRs)
Multi-component reactions offer a highly efficient and atom-economical approach to complex molecules like tetrahydroindazoles in a single step from three or more starting materials.
Advantages:
-
High efficiency and atom economy.
-
Operational simplicity (one-pot synthesis).
-
Ability to generate diverse libraries of compounds.
Disadvantages:
-
Optimization of reaction conditions can be complex.
-
The mechanism can be intricate and difficult to elucidate.
-
Finding suitable and readily available starting materials can be a limitation.
Comparative Performance Data:
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Dimedone | Aniline | Phenylglyoxal | Water (catalyst-free) | Not specified | High | [7] |
| Aldehyde | 1H-tetrazole-5-amine | 3-cyanoacetyl indole | Triethylamine/DMF | ~10 h | Good | [8] |
| 2-hydroxynaphthalene-1,4-dione | Isatins | Barbituric acid | Reflux conditions | Not specified | Good-to-high | [9] |
Experimental Protocol: Three-Component Synthesis of Tetrahydroindole Derivatives (an analogue)
-
Materials: Dimedone, various anilines, aryl glyoxals, malononitrile/ethyl cyanoacetate/methyl cyanoacetate.
-
Procedure: A mixture of dimedone, aniline, and aryl glyoxal is stirred in a suitable solvent (e.g., water or ethanol) at room temperature or under reflux. After completion of the reaction (monitored by TLC), the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.[7]
Multi-Component Reaction Logical Flow
Caption: Multi-Component Reaction for Tetrahydroindazoles.
Cycloaddition Reactions
Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder type reactions), provide a powerful tool for the stereocontrolled synthesis of the tetrahydroindazole core.
Advantages:
-
Excellent control over stereochemistry.
-
Formation of multiple C-C bonds in a single step.
-
High convergence and efficiency.
Disadvantages:
-
Requires specific diene and dienophile components.
-
The reactivity and regioselectivity can be challenging to control.
-
May require elevated temperatures or catalysts.
Comparative Performance Data:
| Diene | Dienophile | Conditions | Diastereoselectivity | Yield (%) | Reference |
| Vinyldiazoacetates (forms cyclopropene) | Azoalkenes | Light irradiation | Excellent | Good | [10] |
| N-phenacylbenzothiazolium bromides | Nitroalkenes | Triethylamine/Ethanol | Mixture of isomers | Good | [11] |
| 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione | Various dienes | Room temperature, CH2Cl2 | Stereoselective | Moderate-High | [12] |
Experimental Protocol: General [4+2] Cycloaddition
-
Materials: A suitable diene and a dienophile (e.g., an azo compound).
-
Procedure: The diene and dienophile are dissolved in an appropriate solvent (e.g., toluene, dichloromethane). The reaction mixture is stirred at a suitable temperature (from room temperature to reflux) until the starting materials are consumed (monitored by TLC or NMR). The solvent is removed, and the resulting cycloadduct is purified by chromatography.
Cycloaddition Reaction Pathway
Caption: [4+2] Cycloaddition for Tetrahydroindazole Synthesis.
Transition-Metal Catalyzed Syntheses
Modern organic synthesis heavily relies on transition-metal catalysis for the efficient and selective formation of C-C and C-N bonds. These methods have been successfully applied to the synthesis of indazoles and their saturated derivatives.
Advantages:
-
High efficiency and selectivity.
-
Mild reaction conditions.
-
Broad functional group tolerance.
Disadvantages:
-
Cost and toxicity of some metal catalysts.
-
Requires careful optimization of ligands and reaction conditions.
-
Potential for metal contamination in the final product.
Comparative Performance Data:
| Substrates | Catalyst System | Reaction Type | Yield (%) | Reference |
| Aryl bromides and Hydrazones | Palladium catalyst | Cross-coupling (Buchwald mod.) | Good | [4] |
| o-alkynylphenyldiazenes | Gold or Platinum catalyst | Intramolecular cyclization | High | |
| o-haloaryl aldehydes and Hydrazines | Copper or Palladium catalyst | Tandem condensation/cyclization | Good-Excellent |
Note: Specific quantitative data for tetrahydroindazole synthesis via these methods requires a more targeted literature search, as many examples focus on the aromatic indazole core.
Experimental Protocol: Palladium-Catalyzed Buchwald Modification of Fischer Indole Synthesis
-
Materials: Aryl bromide, hydrazone, palladium catalyst (e.g., Pd(OAc)2), ligand (e.g., a phosphine), base (e.g., Cs2CO3), and a high-boiling solvent (e.g., toluene or dioxane).
-
Procedure: The aryl bromide, hydrazone, palladium catalyst, ligand, and base are combined in a reaction vessel under an inert atmosphere. The solvent is added, and the mixture is heated to the desired temperature until the reaction is complete. After cooling, the reaction mixture is worked up by filtration and extraction, and the product is purified by chromatography.[4]
Transition-Metal Catalysis Workflow
References
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stepwise cycloaddition reaction of N-phenacylbenzothiazolium bromides and nitroalkenes for tetrahydro-, dihydro- and benzo[d]pyrrolo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
A Comparative Guide to the In Vitro Assay Validation of Novel 4,5,6,7-Tetrahydro-1H-Indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of novel 4,5,6,7-tetrahydro-1H-indazole compounds against established alternatives. It includes supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to aid in the evaluation of this promising class of compounds.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Derivatives of this scaffold have shown a wide range of pharmacological activities, including potent inhibition of protein kinases and cytotoxic effects against cancer cell lines.[2][3][4] This guide focuses on the in vitro validation of new compounds based on this core structure, providing a framework for assessing their potential as therapeutic agents.
Data Presentation: Comparative Analysis of In Vitro Efficacy
The following tables summarize the quantitative data from key in vitro assays, comparing the performance of novel this compound derivatives with that of established alternative compounds.
Table 1: Comparative Cytotoxicity (IC₅₀) in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate greater potency. The following data was obtained using the MTT assay, a colorimetric assay for assessing cell metabolic activity.[4][5][6]
| Compound | Cell Line | IC₅₀ (µM) | Alternative Compound | Cell Line | IC₅₀ (µM) |
| Novel Tetrahydroindazole Analog 3b | WiDr | 27.20 | Doxorubicin | MCF-7 | < 2.00 |
| MCF-7 | 86.24 | WiDr | < 2.00 | ||
| HeLa | >100 | HeLa | < 2.00 | ||
| Novel Tetrahydroindazole Analog 3c | WiDr | 45.97 | Tamoxifen | MCF-7 | < 2.00 |
| MCF-7 | >100 | WiDr | > 2.00 | ||
| HeLa | >100 | HeLa | > 2.00 | ||
| Novel Tetrahydroindazole Analog 3d | WiDr | 58.19 | Curcumin | WiDr | > 2.00 |
| MCF-7 | >100 | MCF-7 | > 2.00 | ||
| HeLa | 46.36 | HeLa | > 2.00 |
Data for novel tetrahydroindazole analogs are derived from a study on curcumin-indazole hybrids.[4][5] Doxorubicin and Tamoxifen are widely used chemotherapy agents and serve as positive controls.[4][5] Curcumin is the parent compound for the novel analogs.[4][5]
Table 2: Comparative Kinase Inhibition (IC₅₀)
Many indazole derivatives exhibit potent activity as protein kinase inhibitors.[2][3] The following table compares the inhibitory activity of a novel indazole-based Polo-like kinase 4 (PLK4) inhibitor with an established compound.[3]
| Compound | Target Kinase | IC₅₀ (nM) | Alternative Compound | Target Kinase | IC₅₀ (nM) |
| Novel Indazole-based C05 | PLK4 | < 0.1 | LCR-263 (Positive Control) | PLK4 | Not specified |
Compound C05 demonstrated potent antiproliferative effects against various cancer cell lines.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell viability.[6]
Objective: To determine the cytotoxic effects of novel this compound compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, WiDr)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Novel this compound compounds and control compounds (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values from the dose-response curves.[4]
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This luminescent assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the amount of kinase inhibition.[6]
Objective: To determine the inhibitory activity of novel this compound compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Substrate specific for the kinase
-
ATP
-
Test compounds
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, ATP, and various concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Normalize the data and plot the percentage of kinase activity against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.[7]
Mandatory Visualization
Signaling Pathway: Polo-like Kinase 4 (PLK4) in Centrosome Duplication
The following diagram illustrates the central role of PLK4 in regulating centrosome duplication, a critical process in cell division. Overexpression of PLK4 is observed in several cancers, making it a key therapeutic target.[3]
Caption: Simplified PLK4 signaling pathway in centrosome duplication.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of novel compounds.
Caption: General experimental workflow for cytotoxicity assessment.
Logical Relationship: Assay Validation Funnel
This diagram illustrates the logical progression of in vitro assay validation, from initial high-throughput screening to more detailed mechanistic studies.
Caption: Funnel-based approach for in vitro assay validation.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetic Properties of Substituted Tetrahydroindazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic properties of various substituted tetrahydroindazoles, a scaffold of significant interest in medicinal chemistry. The information presented is collated from preclinical studies to aid in the selection and development of lead compounds with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
Executive Summary
Substituted tetrahydroindazoles have emerged as a versatile scaffold for targeting a range of biological entities, including enzymes and receptors. Their therapeutic potential is, however, intrinsically linked to their pharmacokinetic behavior. This guide summarizes key in vitro and in vivo pharmacokinetic parameters for a selection of substituted tetrahydroindazoles, highlighting the influence of different substitution patterns on their metabolic stability, oral bioavailability, and elimination half-life. The data presented herein is intended to provide a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of tetrahydroindazole derivatives with optimized pharmacokinetic profiles.
In Vitro Metabolic Stability of Substituted Tetrahydroindazoles
The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. The following table summarizes the in vitro metabolic stability of several substituted tetrahydroindazole derivatives in human and mouse liver microsomes.
| Compound ID | Ar¹ Substituent | Ar² Substituent | Human Liver Microsome Half-life (t½, min) | Mouse Liver Microsome Half-life (t½, min) | Reference |
| 30 | Pyridyl | 2-Fluoromethylphenyl | > 60 | - | [1] |
| 38 | Pyridyl | 2-Methylphenyl | > 60 | - | [1] |
| 46 | Pyridyl | 2-Fluorophenyl | Low | Low | [1] |
| 51 | Tetrahydrobenzisoxazolyl | 2-Fluoromethylphenyl | > 60 | 36 | [1] |
In Vivo Pharmacokinetic Parameters of Substituted Tetrahydroindazoles
In vivo studies in animal models are essential for characterizing the complete pharmacokinetic profile of a drug candidate. This section presents available in vivo pharmacokinetic data for orally administered substituted tetrahydroindazoles in rodents.
| Compound ID | Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Oral Bioavailability (F%) | Reference |
| 41 | - | - | - | - | 2.78 | 56 | [1] |
| 6a | Mouse | - | Satisfactory | Satisfactory | Satisfactory | - | [2] |
| 6m | Mouse | - | Satisfactory | Satisfactory | Satisfactory | - | [2] |
Note: "Satisfactory" indicates that the source mentioned favorable pharmacokinetic profiles without providing specific quantitative data in the abstract.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key in vitro and in vivo pharmacokinetic experiments.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of a compound in liver microsomes.
Procedure:
-
Preparation: Substituted tetrahydroindazole derivatives are incubated with pooled human or mouse liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining in each sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Calculation: The half-life (t½) of the compound is calculated from the rate of its disappearance.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½, and oral bioavailability) of a compound after oral and intravenous administration.
Procedure:
-
Animal Model: Male Sprague-Dawley rats or CD-1 mice are typically used. Animals are fasted overnight before dosing.
-
Drug Administration:
-
Intravenous (IV) Group: A single dose of the compound is administered via the tail vein.
-
Oral (PO) Group: A single dose of the compound is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Sample Analysis: The concentration of the compound in the plasma samples is determined by LC-MS/MS.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters. Oral bioavailability (F) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100%.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of the pharmacokinetic properties of a new chemical entity.
Caption: A generalized workflow for pharmacokinetic evaluation.
Signaling Pathways and Logical Relationships
The journey of an orally administered drug through the body involves a series of complex processes. The following diagram illustrates the key stages of absorption, distribution, metabolism, and excretion (ADME) that determine a drug's pharmacokinetic profile.
References
A Comparative Guide to the Cross-Reactivity of 4,5,6,7-Tetrahydro-1H-Indazole Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for the development of safe and effective therapeutics. The 4,5,6,7-tetrahydro-1H-indazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides a comprehensive comparison of the cross-reactivity profiles of inhibitors based on this scaffold, with supporting experimental data, detailed methodologies, and visual representations of relevant signaling pathways and workflows.
Comparative Kinase Inhibition Profiles
The selectivity of kinase inhibitors is a critical factor in determining their therapeutic window. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Below are comparative tables summarizing the inhibitory potency (IC50) of representative this compound based inhibitors and their alternatives against a panel of kinases.
Pan-PIM Kinase Inhibitors
SGI-1776, an imidazo[1,2-b]pyridazine derivative with a core structure related to the tetrahydro-indazole scaffold, is a potent pan-Pim kinase inhibitor. Its cross-reactivity profile reveals inhibitory activity against other kinases, such as Flt-3 and Haspin.[1][2]
Table 1: Cross-Reactivity Profile of SGI-1776
| Kinase Target | SGI-1776 IC50 (nM) |
| Pim-1 | 7 |
| Pim-2 | 363 |
| Pim-3 | 69 |
| Flt-3 | 44 |
| Haspin | 34 |
Data sourced from biochemical assays.[1][2]
Cyclin-Dependent Kinase (CDK) Inhibitors
PHA-793887, a pyrrolo[3,4-c]pyrazole based inhibitor, demonstrates potent inhibition of multiple CDKs. For comparison, SU9516, a 3-substituted indolinone, is a well-characterized CDK2 inhibitor.
Table 2: Comparative Cross-Reactivity of CDK Inhibitors
| Kinase Target | PHA-793887 IC50 (nM) | SU9516 IC50 (nM) |
| CDK1/cyclin B | 60 | 40 |
| CDK2/cyclin A | 8 | 22 |
| CDK4/cyclin D1 | 62 | 200 |
| CDK9/cyclin T1 | 138 | Not reported |
| GSK3β | 79 | Not reported |
Data for PHA-793887 and SU9516 are from in vitro kinase assays.[3][4][5][]
Signaling Pathways and Experimental Workflows
Visualizing the context of inhibitor action and the methods for their characterization is crucial for a deeper understanding. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow for cross-reactivity profiling.
PIM Kinase Signaling Pathway
PIM kinases are serine/threonine kinases that play a crucial role in cell survival and proliferation by phosphorylating a variety of downstream targets.
Experimental Workflow for Cross-Reactivity Profiling
A systematic approach is essential to determine the selectivity of a kinase inhibitor. The workflow below outlines the key steps from initial screening to cellular validation.
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of reliable comparative analysis. The following sections provide step-by-step protocols for key experiments cited in this guide.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction; a higher luminescence signal indicates greater inhibition.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the 384-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, substrate, and kinase buffer. Add this mixture to the wells.
-
Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cultured cells expressing the target kinase
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for SDS-PAGE and Western blotting
-
Primary antibody specific to the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle (DMSO) for a specified time.
-
Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target kinase, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 4,5,6,7-Tetrahydro-1H-indazole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4,5,6,7-Tetrahydro-1H-indazole, a compound commonly used in synthetic chemistry. Adherence to these procedures is critical to minimize risks and comply with regulatory standards.
Chemical Safety and Hazard Profile
This compound is classified as an irritant.[1] It can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All operations should be conducted in a well-ventilated area or under a chemical fume hood.
A summary of key safety and physical data is presented in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 2305-79-5 | [1][2] |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [1] |
| Appearance | Solid (powder) |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[2][3] Do not dispose of this chemical into drains or household waste.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of solid this compound waste. The container should be kept closed when not in use.
-
Avoid Mixing: Do not mix this compound with other incompatible waste streams. It should be segregated as a non-halogenated organic solid waste.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or wipers, that are contaminated with this compound should also be placed in the designated waste container.
2. Labeling the Waste Container:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."
-
Full Chemical Name: List the full chemical name: "this compound."
-
Hazard Identification: Indicate the primary hazards: "Irritant."
-
Contact Information: Include the name and contact information of the generating laboratory or researcher.
3. Storage of Chemical Waste:
-
Secure Location: Store the waste container in a designated, secure, and well-ventilated area, away from heat and sources of ignition.[2][3]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.
-
Locked Storage: The storage area should be locked to prevent unauthorized access.[2]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has reached the end of its accumulation period (as per your institution's guidelines), contact your institution's Environmental Health and Safety (EHS) department.
-
Waste Pickup: The EHS department will arrange for the pickup and disposal of the hazardous waste through a licensed contractor.
5. Spill Management:
-
Small Spills: In the event of a small spill, carefully sweep up the solid material and place it into the designated hazardous waste container.[2] Avoid generating dust.
-
Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.
-
Ventilation: Ensure adequate ventilation of the spill area.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 4,5,6,7-Tetrahydro-1H-indazole
This guide provides critical safety and logistical information for the handling and disposal of 4,5,6,7-Tetrahydro-1H-indazole, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.
Chemical Hazards: this compound is classified as a hazardous chemical. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | PPE Specification | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | Protects against splashes and dust that can cause serious eye irritation.[2] |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure. | Prevents direct contact that can lead to skin irritation.[2] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. If ventilation is inadequate, a particle filter respirator is recommended. | Minimizes the risk of inhaling dust or vapors, which may cause respiratory tract irritation.[1][2] |
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
